2-Amino-1,3-thiazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXGKSIKPATTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585391 | |
| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-04-4 | |
| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 2-Amino-1,3-thiazole-5-carboxamide Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3-thiazole-5-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. While the specific mechanism of action for the parent compound remains largely uncharacterized in publicly available literature, its derivatives have been extensively explored, leading to the development of potent inhibitors for a variety of therapeutic targets. This technical guide provides a comprehensive overview of the mechanisms of action associated with the this compound scaffold, drawing upon key findings from preclinical studies of its derivatives.
Diverse Mechanisms of Action
Derivatives of the this compound scaffold have been shown to exert their biological effects through a multitude of mechanisms, primarily in the realms of oncology, neurology, and inflammatory diseases. The core structure serves as a versatile template for the design of targeted inhibitors, with modifications to the 2-amino and 5-carboxamide positions leading to highly specific and potent compounds.
Kinase Inhibition
A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The 2-aminothiazole moiety itself has been identified as a novel kinase inhibitor template.[1][2] Derivatives have been designed to target a range of kinases implicated in cancer and inflammatory disorders.
One of the most notable examples is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor that also targets Abl kinase.[1][2] The this compound core of Dasatinib is crucial for its inhibitory activity.[3] Structure-activity relationship (SAR) studies have elucidated that the pyrimidin-4-ylamino core is responsible for the broad anti-tumor activity against non-leukemia cell lines.[3] Other derivatives have been synthesized as potent inhibitors of p56(Lck), a Src-family kinase involved in T-cell signaling.[4]
More recent research has expanded the scope of kinase targets to include c-Met, VEGFR-2, and Casein Kinase II (CK2), with some derivatives exhibiting IC50 values in the nanomolar range.[5]
Disruption of Mitotic Processes
Another key mechanism of action is the inhibition of proteins essential for mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as potent and selective inhibitors of the kinesin HSET (KIFC1).[6] HSET is crucial for the clustering of extra centrosomes in many cancer cells, a process that allows them to undergo bipolar mitosis and survive. Inhibition of HSET leads to the formation of multipolar mitotic spindles and subsequent cell death in these cancer cells.[6]
Modulation of Ion Channels
Recent studies have highlighted the potential of thiazole-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system.[7] Certain derivatives act as negative allosteric modulators of AMPA receptors, enhancing their deactivation rates.[7] This activity suggests a potential therapeutic application in neurological disorders characterized by excitotoxicity.[7]
Quantitative Data on Derivatives
The following tables summarize the in vitro activity of various this compound derivatives against different biological targets and cancer cell lines.
Table 1: Kinase Inhibition Data for Selected Derivatives
| Derivative | Target Kinase | IC50 | Reference |
| Dasatinib (BMS-354825) | pan-Src | Nanomolar to subnanomolar | [1][2] |
| 12m | pan-Src | Nanomolar to subnanomolar | [2] |
| Compound 2 | p56(Lck) | Superior in vitro potency | [4] |
| Compound 33 | CK2 | 0.4 µM | [5] |
| Compound 49 | VEGFR-2 | 0.5 µM | [5] |
Table 2: Antiproliferative Activity of Selected Derivatives
| Derivative | Cell Line | IC50 | Reference |
| 6d | K562 (leukemia) | Comparable to Dasatinib | [3] |
| 6d | MCF-7 (breast cancer) | 20.2 µM | [3] |
| 6d | HT-29 (colon cancer) | 21.6 µM | [3] |
| HSET Inhibitor 18 | HSET | 27 nM | [6] |
Experimental Protocols
The biological evaluation of this compound derivatives typically involves a range of in vitro assays to determine their potency and mechanism of action. Below are generalized protocols for key experiments.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a spike of [γ-³²P]ATP), a kinase-specific substrate (e.g., a peptide), and the purified kinase enzyme.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The this compound scaffold is a cornerstone in the development of targeted therapies. Its derivatives have demonstrated a remarkable ability to inhibit a diverse array of biological targets, including protein kinases and motor proteins, and to modulate ion channels. The wealth of preclinical data on these derivatives underscores the therapeutic potential of this versatile chemical core. Further investigation into the specific biological activities of the parent compound and continued exploration of novel derivatives are warranted to fully exploit the potential of this privileged scaffold in addressing unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and versatile synthetic accessibility have established it as a "privileged structure," capable of interacting with a wide array of biological targets. This has led to the development of numerous clinically successful drugs and a vast library of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological roles of the 2-aminothiazole core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the quantitative biological data of representative compounds, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.
Anticancer Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole core is a cornerstone in the design of novel anticancer agents, primarily due to its efficacy as a kinase inhibitor. Derivatives have been shown to target a range of kinases involved in cell cycle progression and oncogenic signaling.
Mechanism of Action: Kinase Inhibition
A primary anticancer mechanism of 2-aminothiazole derivatives is the inhibition of various protein kinases that are often dysregulated in cancer. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.
2-Aminothiazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle.[1][2] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[2]
-
Binding Interactions with CDK2: The 2-aminothiazole scaffold forms key hydrogen bond interactions with the hinge region of the CDK2 ATP-binding site, specifically with the backbone carbonyl of Leu83 and the backbone NH of Leu83.[3] Substituents on the 2-amino and 5-positions of the thiazole ring can be modified to enhance potency and selectivity by interacting with other residues in the active site, such as Val18 and Leu134.[4]
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to defects in mitosis and subsequent cell death.[5][6]
-
Binding Interactions with Aurora Kinase: Crystal structures of 2-aminothiazole inhibitors in complex with Aurora kinases reveal that the core scaffold binds to the hinge region, forming hydrogen bonds with residues such as Ala173.[7][8]
Src kinases are non-receptor tyrosine kinases involved in various signaling pathways that regulate cell proliferation, survival, and migration.[9] The 2-aminothiazole-containing drug, Dasatinib, is a potent pan-Src inhibitor.[10]
-
Binding Interactions with Src Kinase: The 2-aminothiazole moiety of inhibitors like Dasatinib forms hydrogen bonds with the hinge region of the Src kinase domain, specifically with the backbone of Met319.[11] Additional interactions with residues in the hydrophobic pocket contribute to the high affinity and potency of these inhibitors.[11]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| CDK2 Inhibitors | |||
| SNS-032 | A2780 (Ovarian) | 95 nM | [1] |
| Compound 14 (2-acetamido-thiazolylthio acetic ester derivative) | A2780 (Ovarian) | Potent antiproliferative activity | [12] |
| Aurora Kinase Inhibitors | |||
| Compound 5b (2-aminothiazole derivative) | HT29 (Colon) | 2.01 µM | [11] |
| Src Family Kinase Inhibitors | |||
| Dasatinib (BMS-354825) | T-cell | 3 nM | [11] |
| Other Anticancer Derivatives | |||
| Compound 28 | HT29 (Colon) | 0.63 µM | [11] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [1] |
Antibacterial Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is also a key component in the development of novel antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[13][14]
Mechanism of Action
The antibacterial mechanisms of 2-aminothiazole derivatives are diverse and can involve:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for managing DNA topology during replication and transcription.[15]
-
Increased Bacterial Membrane Permeability: Certain 2-aminothiazole compounds are believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16] This can occur through the formation of pores or other disruptive actions on the membrane structure.[17]
Quantitative Data: Antibacterial Activity
The following table presents the in vitro antibacterial activity of selected 2-aminothiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
| Piperazinyl derivative 121d | S. aureus 29213 | 2 µM | [18] |
| Piperazinyl derivative 121d | E. coli | 8 µg/mL | [18] |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | S. aureus | 4-16 µg/mL | [18] |
| Compound F29 (2-pyridinyl substituent) | Xanthomonas oryzae pv. oryzicola | 2.0 µg/mL (EC50) | [16] |
Anti-inflammatory Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.[14]
Mechanism of Action
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some 2-aminothiazole derivatives act as selective or non-selective inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[19]
-
Modulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Some benzothiazole derivatives have been shown to exert their anti-inflammatory effects by targeting this pathway.[18]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.
| Compound/Derivative | Target | IC50 Value | Reference |
| Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | COX-2 | 11.65 µM | [19] |
| Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) | COX-1 | 9.01 µM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines the determination of a compound's IC50 value against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO.
-
Dilute the kinase to the desired working concentration in the appropriate kinase buffer.
-
Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of the Development Reagent solution (containing a terbium-labeled antibody that recognizes the phosphorylated substrate) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][20]
-
Cell Preparation:
-
Harvest approximately 1x10^6 cells and wash with cold phosphate-buffered saline (PBS).
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[1][9][21]
-
Cell Preparation:
-
Induce apoptosis in the target cells using the test compound or another appropriate method.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to the stained cells.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
-
Preparation:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by 2-aminothiazole derivatives and general experimental workflows.
Caption: CDK2 inhibition by 2-aminothiazole derivatives blocks Rb hyperphosphorylation, leading to G1/S cell cycle arrest.
Caption: Inhibition of Aurora A Kinase by 2-aminothiazole derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis.
Caption: 2-Aminothiazole derivatives inhibit Src kinase, blocking downstream pathways like STAT3, PI3K/AKT, and RAS/MAPK.
Caption: A general experimental workflow for the evaluation of the anticancer activity of 2-aminothiazole derivatives.
Conclusion
The 2-aminothiazole core structure continues to be a highly valuable scaffold in the field of drug discovery and development. Its ability to interact with a diverse range of biological targets has led to its incorporation into numerous compounds with potent anticancer, antibacterial, and anti-inflammatory activities. The ongoing exploration of structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives promises to yield even more effective and selective therapeutic agents in the future. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the therapeutic potential of this remarkable heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2vgp - Crystal structure of Aurora B kinase in complex with a aminothiazole inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 8. researchgate.net [researchgate.net]
- 9. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 17. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This versatile structural motif is a key component in numerous approved drugs and serves as a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive review of the medicinal chemistry of 2-aminothiazole, focusing on its role in the development of anticancer and antimicrobial agents. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key signaling pathways.
Anticancer Activity of 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression and apoptosis.
Quantitative Anticancer Data
The in vitro anticancer activity of various 2-aminothiazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| Compound 27 | A549 (Lung Cancer) | Strong antiproliferative activity | [1] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [2] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [1] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [1] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [2] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [2] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [2] |
| Compound 28 | Karpas299 (Lymphoma) | 13.87 µM | [2] |
Signaling Pathways Targeted by Anticancer 2-Aminothiazoles
2-Aminothiazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. Two prominent examples are the Aurora Kinase and PI3K/Akt/mTOR pathways.
Experimental Protocols: Anticancer Activity Evaluation
This protocol describes the synthesis of a key intermediate in the preparation of the anticancer drug Dasatinib.[3][4]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
-
Concentrated ammonium hydroxide
Procedure:
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.[3]
-
Warm the slurry and stir at 20-22°C for 3 hours.[3]
-
Add thiourea (1.60 g, 21 mmol) and heat the mixture to 80°C.[3]
-
After 2 hours, cool the resulting solution to 20-22°C and add concentrated ammonium hydroxide (4.2 mL) dropwise.[3]
-
Concentrate the resulting slurry under vacuum to about half its volume and cool to 0-5°C to precipitate the product.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
2-Aminothiazole derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is also a cornerstone in the development of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The in vitro antimicrobial activity of selected 2-aminothiazole derivatives is presented below as Minimum Inhibitory Concentration (MIC) values.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [5] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [5] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [5] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [5] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [5] |
| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [5] |
| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [5] |
| 2-amino-2-thiazoline | Multidrug-resistant S. aureus | 32 | [6] |
| 2-acetyl-2-thiazoline | Multidrug-resistant S. aureus | 32 | [6] |
Experimental Protocols: Antimicrobial Activity Evaluation
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.
Materials:
-
α-Haloketone (e.g., phenacyl bromide)
-
Thiourea or substituted thiourea
-
Ethanol
Procedure:
-
Dissolve the α-haloketone and an equimolar amount of thiourea in ethanol.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial culture
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
2-Aminothiazole derivative solution
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland turbidity standard).
-
Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension using a sterile swab.
-
Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The ability to readily synthesize a diverse library of compounds through methods like the Hantzsch synthesis, coupled with established protocols for biological evaluation, ensures that the 2-aminothiazole core will remain a focus of drug discovery efforts for the foreseeable future. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel and effective therapeutic agents based on this privileged structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 2-Amino-1,3-thiazole-5-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxamide group at the 5-position has given rise to a class of derivatives with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the key molecular targets for these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development efforts.
Anticancer Activity: A Primary Focus
A significant body of research has focused on the anticancer properties of 2-amino-1,3-thiazole-5-carboxamide derivatives. These compounds have been shown to interact with several key targets in oncology.
Kinase Inhibition
Many derivatives have been designed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
One prominent target is the Bcr-Abl fusion protein , a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] Some derivatives have also been developed as dual inhibitors, targeting both Bcr-Abl and other enzymes like histone deacetylase (HDAC).[1] Furthermore, the Src family of kinases and cyclin-dependent kinases (CDKs) have been identified as targets.[2]
More recently, derivatives have been investigated as inhibitors of c-Met kinase and the epidermal growth factor receptor (EGFR) .
Table 1: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6d¹ | K562 | Leukemia | Comparable to Dasatinib | Dasatinib | < 1 |
| 6d¹ | MCF-7 | Breast Carcinoma | 20.2 | Dasatinib | < 1 |
| 6d¹ | HT-29 | Colon Carcinoma | 21.6 | Dasatinib | < 1 |
| 21² | K562 | Leukemia | 16.3 | Dasatinib | 11.08 |
| 20³ | H1299 | Lung Cancer | 4.89 | - | - |
| 20³ | SHG-44 | Glioma | 4.03 | - | - |
| 51am⁴ | A549 | Lung Cancer | 0.83 | Foretinib | - |
| 51am⁴ | HT-29 | Colon Cancer | 0.68 | Foretinib | - |
| 51am⁴ | MDA-MB-231 | Breast Cancer | 3.94 | Foretinib | - |
¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[3][4] ²A novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative[5] ³2-aminothiazole sublibrary with lipophilic substituents[5] ⁴A thiazole/thiadiazole carboxamide scaffold-based derivative[6]
Histone Deacetylase (HDAC) Inhibition
In an innovative approach to cancer therapy, dual-function molecules have been created. Certain 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been synthesized to concurrently inhibit both Bcr-Abl and histone deacetylase (HDAC), demonstrating a multi-pronged attack on cancer cells.[1] This strategy is based on the observation that combining HDAC inhibitors with kinase inhibitors can lead to synergistic anticancer effects.[1]
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of N,4-diaryl-1,3-thiazole-2-amines, which can be considered derivatives of the core scaffold, have been investigated as inhibitors of tubulin polymerization.[5] These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080).[5]
Broad-Spectrum Enzyme Inhibition
Beyond cancer, these derivatives have shown inhibitory activity against a range of enzymes implicated in other diseases.
Carbonic Anhydrase (CA) and Cholinesterase (AChE, BChE) Inhibition
Certain 2-aminothiazole derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are targets for conditions like glaucoma and Alzheimer's disease.
Table 2: Enzyme Inhibition Constants (Ki) for 2-Aminothiazole Derivatives
| Derivative | Target Enzyme | Ki (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |
Cyclooxygenase (COX) and Phosphodiesterase (PDE5) Regulation
Derivatives of 2-aminothiazole have been designed as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are key mediators of inflammation and are also overexpressed in some cancers.[8][9] Additionally, this scaffold has been used to develop regulators of phosphodiesterase type 5 (PDE5), an enzyme targeted for erectile dysfunction.[8] Some of these compounds were found to be potent COX-2 inhibitors.[8]
Table 3: COX and PDE5 Inhibition by 2-Aminothiazole Derivatives
| Compound | Target | Activity | IC50 (µM) |
| Series of new derivatives | COX-1 | Inhibition | 1.00–6.34 |
| Series of new derivatives | COX-2 | Inhibition | 0.09–0.71 |
| 23a and 23c | PDE5 | 100% Inhibition at 10 µM | - |
Antimicrobial and Antioxidant Activities
The versatility of the 2-aminothiazole scaffold extends to antimicrobial and antioxidant applications. Various derivatives have been screened for activity against a range of bacteria and fungi.[2][10] Furthermore, some compounds have demonstrated good antioxidant activity, for instance in the DPPH radical scavenging assay.[2][11]
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis. Typically, an α-haloketone is reacted with a thiourea derivative. For the 5-carboxamide derivatives, a key intermediate is often an ethyl 2-amino-thiazole-5-carboxylate, which is then reacted with a desired amine to form the final carboxamide product.
Caption: General synthetic workflow for this compound derivatives.
Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A recombinant kinase (e.g., Bcr-Abl, c-Met) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.
Antiproliferative Cell-Based Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., K562, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein has constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival in CML. Inhibitors block the ATP binding site of the kinase domain, preventing the phosphorylation of downstream substrates.
Caption: Inhibition of the Bcr-Abl signaling pathway by 2-aminothiazole derivatives.
COX-2 Pathway in Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that converts arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are key mediators of inflammation and can also promote cancer cell growth, angiogenesis, and invasion. COX-2 inhibitors block this conversion.
Caption: Mechanism of action for COX-2 inhibition by 2-aminothiazole derivatives.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase and enzyme inhibitors, highlights their potential in oncology. Furthermore, their activity against other enzymes such as carbonic anhydrases, cholinesterases, and cyclooxygenases opens up avenues for treating a wide range of other conditions. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the design and evaluation of new, more potent, and selective drug candidates based on this privileged chemical structure.
References
- 1. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of 2‐Amino‐thiazole‐5‐carboxylic Acid Phenylamide Derivatives | Scilit [scilit.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2-Aminothiazole Analogs: A Technical Guide for Drug Discovery
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its synthetic accessibility and the ability to readily introduce diverse substituents have made it a fertile ground for the exploration of new therapeutic agents. This technical guide provides an in-depth overview of the chemical space of 2-aminothiazole analogs, with a focus on their anticancer and antimicrobial activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Synthetic Strategies for 2-Aminothiazole Analogs
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1] Variations in both reactants allow for the introduction of a wide range of substituents at the C4, C5, and N2 positions of the thiazole ring.
A general synthetic protocol is outlined below:
Scheme 1: Hantzsch Thistle Synthesis
Caption: General scheme for Hantzsch thiazole synthesis.
More advanced synthetic strategies, such as copper-catalyzed cyclization reactions and domino alkylation-cyclization reactions, have also been developed to access diverse 2-aminothiazole derivatives.[2]
Anticancer Activity of 2-Aminothiazole Analogs
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[3]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several 2-aminothiazole analogs have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminothiazole derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | 4-Chlorophenyl | H1299 (Lung) | 8.64 | [3] |
| 2 | H | H | 3-Chlorophenyl | HT29 (Colon) | 0.63 | [3] |
| 3 | H | H | 2,4-Dichlorophenyl | HeLa (Cervical) | 6.05 | [3] |
| 4 | 4,5-Butylidene | H | Benzyl | SHG-44 (Glioma) | 4.03 | [3] |
| 5 | 4,5-Butylidene | H | 4-Methylbenzyl | H1299 (Lung) | 4.89 | [4] |
| 6 | H | Br | Phenyl | A549 (Lung) | 9.34 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity of 2-Aminothiazole Analogs
The 2-aminothiazole scaffold is also a key component of many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6]
Mechanism of Action
While the exact mechanisms of action can vary, some 2-aminothiazole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disrupt cell membrane integrity.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative 2-aminothiazole derivatives.
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| 7 | H | H | 4-Chlorophenyl | S. aureus | 4 | [6] |
| 8 | H | H | 4-Fluorophenyl | E. coli | 8 | [6] |
| 9 | H | H | 3,4-Dichlorophenyl | S. aureus (MRSA) | 4 | [6] |
| 10 | H | H | 2-Naphthyl | C. albicans | 12.5 | [2] |
| 11 | H | H | 8-Quinolinyl | K. pneumoniae | 6.25 | [2] |
| 12 | H | H | 2,3,5-Trichlorophenyl | P. aeruginosa | 12.5 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Compound Preparation: Prepare a stock solution of the 2-aminothiazole analog in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity and iNOS Inhibition
Chronic inflammation is implicated in various diseases, and inducible nitric oxide synthase (iNOS) is a key enzyme that produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Some 2-aminothiazole derivatives have been investigated as inhibitors of iNOS.
iNOS Signaling Pathway in Inflammation
Caption: Simplified iNOS signaling pathway in inflammation.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The versatility of its synthesis allows for extensive exploration of the chemical space, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory compounds. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and exploit the therapeutic potential of 2-aminothiazole analogs. Future efforts in this field will likely focus on optimizing the potency and selectivity of lead compounds, as well as elucidating their detailed mechanisms of action to advance them through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
A Technical Guide to the Preliminary In Vitro Biological Screening of 2-Amino-1,3-thiazole-5-carboxamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3-thiazole heterocyclic nucleus is a foundational scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Its derivatives, particularly those incorporating a 5-carboxamide moiety, have been the subject of extensive research, leading to the discovery of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the preliminary in vitro biological screening of 2-Amino-1,3-thiazole-5-carboxamide derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities.
In Vitro Anticancer and Antiproliferative Screening
Derivatives of the this compound core are frequently evaluated for their potential to inhibit cancer cell growth. The primary screening method for cytotoxicity is typically a cell viability assay, such as the MTT assay.
Data Presentation: Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6d ¹ | K563 | Chronic Myeloid Leukemia | Comparable to Dasatinib | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 20.2 | [1][2] | |
| HT-29 | Colorectal Adenocarcinoma | 21.6 | [1][2] | |
| MDA-MB-231 | Breast Adenocarcinoma | Inactive | [1][2] | |
| Compound 21 | K563 | Chronic Myeloid Leukemia | 16.3 | [3] |
| MCF-7 | Breast Adenocarcinoma | 20.2 | [3] | |
| HT-29 | Colorectal Adenocarcinoma | 21.6 | [3] | |
| 2-Alkylamido Thiazoles | L1210 | Mouse Lymphocytic Leukemia | 4 - 8 | [3] |
| 2-Arylamido Thiazoles | L1210 | Mouse Lymphocytic Leukemia | 0.2 - 1 | [3] |
| Compound 28 | HT-29 | Colorectal Adenocarcinoma | 0.63 | [3] |
| HeLa | Cervical Cancer | 6.05 | [3] | |
| A549 | Lung Carcinoma | 8.64 | [3] | |
| Compound 2b | COLO205 | Colorectal Adenocarcinoma | 30.79 | [4] |
| B16F1 | Mouse Melanoma | 74.15 | [4] | |
| Compound 51am | HT-29 | Colorectal Adenocarcinoma | 0.68 | [5] |
| A549 | Lung Carcinoma | 0.83 | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | 3.94 | [5] |
¹N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a blank control (medium only) are included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Incubation: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: A solubilizing agent (such as DMSO, isopropanol, or a specialized solubilization solution) is added to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the resulting dose-response curve.
Visualization: Anticancer Screening Workflow
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of thiazole derivatives.
In Vitro Antimicrobial Screening
The 2-aminothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[10] Preliminary screening is often conducted using agar-based diffusion methods or broth microdilution to determine the minimum inhibitory concentration (MIC).
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) for various thiazole derivatives against selected microbial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound/Derivative | Microbial Strain | Strain Type | MIC (µg/mL) | Reference |
| Thiazoline Derivatives | S. aureus (MDR) | Gram-positive Bacteria | 32 - 64 | [11] |
| bis(thiazol-5-yl)phenylmethanes | S. aureus (MDR) | Gram-positive Bacteria | 2 - 64 | [11] |
| Oxazole/Thiazole Series | M. tuberculosis H37Ra | Acid-fast Bacteria | >3.13 | [12] |
| Compound 3 | Various Bacteria | Gram +/- | 230 - 700 | [13] |
| Compound 8 | Various Fungi | Fungi | 80 - 230 | [13] |
| Compound 9 | Various Fungi | Fungi | 60 - 230 | [13] |
| Trisubstituted Thiazoles | B. cereus, S. flexneri | Gram +/-, Bacteria | 1250 | [14] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a standardized qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]
Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form where growth is prevented.[17][18]
Procedure:
-
Inoculum Preparation: A bacterial inoculum is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[16][19]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[16]
-
Disk Application: Sterile paper disks (6 mm) are impregnated with a known concentration of the test compound. Using sterile forceps, the disks are placed onto the inoculated agar surface, pressing gently to ensure full contact.[17][18]
-
Incubation: The plates are inverted and incubated under standardized conditions (e.g., 35°C for 16-18 hours).[18][19]
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition is measured in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the compound.[17]
Visualization: Antimicrobial Screening Workflow
Caption: Workflow of the Kirby-Bauer disk diffusion method for antimicrobial screening.
In Vitro Enzyme Inhibition Screening
Many this compound derivatives are designed as specific enzyme inhibitors, a crucial strategy in modern drug discovery. Key targets include protein kinases like VEGFR-2 and cyclooxygenase (COX) enzymes.
Data Presentation: Enzyme Inhibitory Activity
The following table presents the IC₅₀ values of various thiazole carboxamide derivatives against specific enzyme targets.
| Compound/Derivative | Enzyme Target | IC₅₀ | Reference |
| Compound 4d | VEGFR-2 | Good Inhibition¹ | [20][21] |
| Compound 2b | COX-1 | 0.239 µM | [4] |
| COX-2 | 0.191 µM | [4] | |
| Compound 2a | COX-2 | 0.958 µM | [4] |
| Compound 2j | COX-2 | 0.957 µM | [4] |
| Compound 2f | COX-2 | 53.9% inhibition at 5µM | [22] |
| Compound 2h | COX-2 | 81.5% inhibition at 5µM | [22] |
| Compound 51am | c-Met | Potent Inhibition | [5] |
| c-Kit | 4.94 nM | [5] | |
| Flt-3 | 6.12 nM | [5] | |
| Ron | 3.83 nM | [5] | |
| VEGFR-2 | >108-fold less potent than c-Met | [5] |
¹Specific IC₅₀ value not provided in abstract, but compound showed significant inhibition leading to cell cycle arrest.
Experimental Protocols: General Principles
VEGFR-2 Kinase Inhibition Assay: This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator in angiogenesis.[23][24] The protocol typically involves incubating the recombinant VEGFR-2 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then measured, often using an ELISA-based method or radiometric analysis.[20]
COX-1/COX-2 Inhibition Assay: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway.[25] In vitro screening assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.[26][27] The product is then quantified, often by converting PGH2 to the more stable PGF2α, which is measured via an enzyme immunoassay (EIA) or ELISA.[26] Comparing the inhibition of both isoforms allows for the determination of COX-2 selectivity.[4]
Visualization: General Enzyme Inhibition Workflow
Caption: A generalized workflow for in vitro enzyme inhibition screening assays.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. asm.org [asm.org]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. mdpi.com [mdpi.com]
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This privileged structure is a key component in a variety of therapeutically important agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Its prevalence in clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir underscores its importance in drug design and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, therapeutic applications, and structure-activity relationships of 2-aminothiazole derivatives, offering a valuable resource for professionals in the field of drug discovery.
Therapeutic Applications and Biological Activity
The versatility of the 2-aminothiazole scaffold allows for its incorporation into molecules targeting a wide array of biological pathways, leading to its application in various therapeutic areas.
Anticancer Activity
A significant body of research has highlighted the potent anticancer effects of 2-aminothiazole derivatives against a multitude of human cancer cell lines.[1][2] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[1]
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib (BMS-354825) | C643, TPC1, BCPAP, SW1736 (Thyroid) | ~0.019 - 1.25 µM | [5] |
| Dasatinib | Melanoma Cell Lines | IC50 of 0.5 nM for Src kinase | [6] |
| Dasatinib | Myeloid Leukemia Cell Lines | GI50 < 10⁻⁶ M | [7] |
| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM | [2] |
| Compounds 23 and 24 | HepG2 (Liver), PC12 (Pheochromocytoma) | 0.51 mM, 0.57 mM (HepG2); 0.309 mM, 0.298 mM (PC12) | [2] |
| Compound 28 | A549 (Lung), HeLa (Cervical), HT29 (Colon), Karpas299 (Lymphoma) | 8.64 µM, 6.05 µM, 0.63 µM, 13.87 µM | [2] |
| 4-aryl-N-arylcarbonyl-2-aminothiazoles (Compound 29) | MDA-MB-231 (Breast) | 16.3-42.7 nM | [2] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | 786-O (Renal) | EC50 = 5 µM (apoptosis) | [8] |
| Aminothiazole-benzazole hybrids | MCF-7 (Breast), A549 (Lung) | 17.2 to 80.6 µM | [9] |
| 2-amino-1-thiazolyl imidazoles | Human gastric and colorectal tumors | Concentration-dependent inhibition | [10] |
| Amino acid conjugates (S3b, S3c, S4c, S5b, S6c) | A2780, A2780CISR (Ovarian) | Exhibited significant anticancer potential | [11] |
Antimicrobial Activity
2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][4]
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Piperazinyl derivatives | Methicillin-resistant S. aureus, E. coli | 4 µg/mL, 8 µg/mL | [3] |
| Thiazolyl-thiourea derivatives (halogenated) | S. aureus, S. epidermidis | 4 to 16 µg/mL | [3] |
| Schiff base derivatives (2a, 2b) | Multidrug-resistant S. aureus | Significant antibacterial potential | [12] |
Kinase Inhibition
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[13][14]
Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Kinase Target | IC50/Ki Value | Reference |
| Dasatinib | Abl | <1 nM | [5] |
| Dasatinib | Src | 0.8 nM | [5] |
| Dasatinib | c-Kit | 79 nM | [5] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Compound 18) | Aurora A, Aurora B | Ki = 8.0 nM, 9.2 nM | [15] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Compound 13) | Aurora A, Aurora B | Ki = 17 nM, 25 nM | [15] |
| 2-aminophenyl-5-halothiazoles | Aurora A | - | [3] |
| 2-Aminothiazole derivative (Compound 1) | CK2α | IC50 = 27.7 µM | [16] |
| Aryl 2-aminothiazole derivative (Compound 13) | CK2, GSK3β | IC50 = 1.9 µM, 0.67 µM | [14] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | CK2α | IC50 = 0.6 µM | [8] |
Mechanisms of Action
The diverse biological activities of 2-aminothiazole derivatives stem from their ability to modulate multiple cellular pathways.
Induction of Apoptosis
Many 2-aminothiazole compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-Amino-1,3-thiazole-5-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1,3-thiazole-5-carboxamide derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] Notably, this scaffold is present in the anti-cancer drug Dasatinib, which underscores its significance in drug discovery and development.[3][4] These compounds have demonstrated a wide range of therapeutic potential, including anti-proliferative, antibacterial, and antifungal activities.[2][5][6] The development of efficient and scalable synthetic methodologies, particularly one-pot procedures, is crucial for the rapid generation of diverse libraries of these derivatives for structure-activity relationship (SAR) studies.[4]
This document provides detailed protocols for the one-pot synthesis of this compound derivatives, along with quantitative data from reported methods and visual representations of the synthetic workflows.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data from different one-pot synthetic strategies for this compound derivatives.
| Method | Key Reactants | Reagents/Catalysts | Solvent(s) | Yield (%) | Reference |
| Method A: From β-Ethoxyacrylamide | N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide, Thiourea | N-Bromosuccinimide (NBS) | Dioxane/Water | 95 | [3] |
| Method B: From 2,3-Dichloroacryloyl Chloride (Multi-step, one-pot) | 2,3-Dichloroacryloyl chloride, Substituted aniline, Thiourea | Base, Alkanolate salt, Acid | Toluene, Acetic Acid | 68 (Overall) | [7] |
| Method C: Chemoenzymatic One-Pot Multicomponent Synthesis | Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas | Ethanol | Up to 94 | [8] |
Experimental Protocols
Method A: One-Pot Synthesis from β-Ethoxyacrylamide
This method outlines the synthesis of a 2-aminothiazole-5-carboxamide derivative through the bromination of a β-ethoxyacrylamide followed by cyclization with thiourea in a one-pot fashion.[3]
Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide
-
Dissolve 2-chloro-6-methylaniline in tetrahydrofuran (THF).
-
Add pyridine to the solution to act as a base.
-
Slowly add β-ethoxy acryloyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Upon completion, perform an aqueous work-up and purify the product to obtain N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide.
Step 2: One-Pot Thiazole Formation
-
Dissolve the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water.
-
Add N-bromosuccinimide (NBS) to the solution to initiate the bromination of the acrylamide.
-
After the bromination is complete, add thiourea to the reaction mixture.
-
Heat the mixture to facilitate the ring closure and formation of the 2-aminothiazole ring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the desired 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide product. This method has been reported to yield the product in 95% yield.[3]
Method B: One-Pot Synthesis from 2,3-Dichloroacryloyl Chloride
This patented method describes a multi-step, one-pot synthesis starting from 2,3-dichloroacryloyl chloride and a substituted aniline.[7]
Step 1: Amide Formation
-
In a suitable reactor, dissolve the substituted aniline in a solvent such as toluene.
-
Add a base to the solution.
-
Slowly add 2,3-dichloroacryloyl chloride to the reaction mixture. The immediate reaction product is not isolated.
Step 2: Alkenyl Ether Formation
-
To the reaction mixture containing the product from Step 1, add an alkanolate salt.
Step 3: Thiazole Ring Formation
-
The intermediate from Step 2 is then reacted with thiourea in an acidic medium. A strong acid like hydrochloric acid in a solvent such as acetic acid is used.
-
The reaction mixture is stirred until the formation of the this compound derivative is complete.
-
The final product is then isolated and purified. An overall yield of 68% has been reported for this process.[7]
Visualizations
Experimental Workflow: One-Pot Synthesis from β-Ethoxyacrylamide (Method A)
Caption: Workflow for the one-pot synthesis of this compound derivatives starting from a β-ethoxyacrylamide precursor.
Conceptual Signaling Pathway Inhibition
This compound derivatives, such as Dasatinib, are known to function as kinase inhibitors. The following diagram conceptually illustrates how such a compound might interfere with a generic signaling pathway often implicated in cancer.
Caption: Conceptual diagram of a this compound derivative inhibiting a kinase in a signaling pathway, thereby blocking downstream effects like cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Aminothiazoles
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives.[1] This reaction is particularly vital in medicinal chemistry and drug development, as the 2-aminothiazole moiety is a key structural component in numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea and its derivatives) to form the thiazole ring.[1][2]
This document provides detailed protocols for the synthesis of substituted 2-aminothiazoles, presents quantitative data for various reaction conditions, and illustrates the experimental workflow and reaction mechanism.
Reaction Scheme and Mechanism
The Hantzsch synthesis proceeds via the reaction of an α-haloketone with a thiourea derivative. The generally accepted mechanism involves three key steps:
-
S-alkylation: A nucleophilic attack from the sulfur atom of the thiourea on the α-carbon of the haloketone.[1][3]
-
Intramolecular Cyclization: An intramolecular attack by one of the nitrogen atoms onto the ketone carbonyl group.[2]
-
Dehydration: The elimination of a water molecule to form the aromatic thiazole ring.[1][3]
The overall reaction is typically high-yielding and straightforward to perform.[2]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea in methanol, a widely cited and reliable method.[2][3]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Ethyl acetate and Hexane (for TLC)
Equipment:
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and side-arm flask for vacuum filtration
-
Beakers
-
TLC plates and chamber
-
Melting point apparatus
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).[2]
-
Add methanol (5 mL) and a stir bar to the vial.[2]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C.[2]
-
Continue stirring for 30 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.[2]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution to neutralize the HBr salt formed and precipitate the product.[2][3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[2][4]
-
Wash the filter cake with cold water to remove any remaining salts.[2][4]
-
Allow the collected solid to air dry on a watchglass. The crude product is often pure enough for characterization.[2]
-
If further purification is needed, the product can be recrystallized from ethanol.[4]
-
Determine the mass, percent yield, and melting point of the dried product.[2]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted 2-Aminothiazoles
This protocol outlines an environmentally benign, one-pot synthesis using a reusable catalyst, suitable for generating a library of derivatives. It can be performed using conventional heating or ultrasonic irradiation for a greener approach.[5][6]
Materials and Reagents:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α-haloketone)
-
Thiourea
-
Substituted Benzaldehydes
-
Silica Supported Tungstosilisic Acid (SiW/SiO₂) catalyst
-
Ethanol/Water (1:1)
-
Acetone
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Ultrasonic bath (for Method B)
-
Filtration apparatus
Procedure:
-
Combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15% by weight) in a flask containing 5 mL of an ethanol/water (1:1) mixture.[5]
-
Method A (Conventional Heating): Attach a reflux condenser and heat the mixture to 65°C with stirring for 2 to 3.5 hours.[5]
-
Method B (Ultrasonic Irradiation): Place the flask in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[5]
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the hot solution to separate the precipitated solid product. Wash the solid with ethanol.
-
To recover the catalyst, dissolve the collected solid in acetone. The product will dissolve while the silica-supported catalyst will not.[5][6]
-
Remove the catalyst by filtration. The catalyst can be washed, dried, and reused.[6]
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the pure product.[5]
-
Dry the final product in an oven at 60°C.
Data Presentation
The following tables summarize quantitative data for different Hantzsch reaction methodologies.
Table 1: Comparison of Reaction Conditions for 2-Aminothiazole Synthesis
| Method | Reactants | Solvent | Temperature | Time | Typical Yield | Reference |
| Classical | 2-Bromoacetophenone, Thiourea | Methanol | 100°C | 30 min | ~99% | [2][3] |
| One-Pot (Heating) | α-Haloketone, Thiourea, Benzaldehyde | Ethanol/Water | 65°C | 2 - 3.5 h | 79 - 85% | [5][7] |
| One-Pot (Ultrasonic) | α-Haloketone, Thiourea, Benzaldehyde | Ethanol/Water | Room Temp. | 1.5 - 2 h | 82 - 90% | [5][7] |
| Solvent-Free | α-Haloketone, Thiourea, Benzaldehyde | None (Grinding) | Room Temp. | 10 - 20 min | High | [8] |
| Microreactor | 2-Bromoacetophenone, Substituted Thiourea | Acetonitrile | 70°C | N/A | High Conversion | [9] |
Table 2: Representative Yields for Substituted 2-Aminothiazole Derivatives
This table shows yields obtained from a one-pot, three-component synthesis using various substituted benzaldehydes under ultrasonic irradiation.[5][6]
| Entry | Substituent on Benzaldehyde (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-hydroxy-3-(2-(benzylideneamino)thiazol-4-yl)-6-methyl-2H-pyran-2-one | 90% |
| 2 | 3-Hydroxyphenyl | 4-hydroxy-3-(2-((3-hydroxybenzylidene)amino)thiazol-4-yl)-... | 88% |
| 3 | 4-Hydroxyphenyl | 4-hydroxy-3-(2-((4-hydroxybenzylidene)amino)thiazol-4-yl)-... | 86% |
| 4 | 4-Chlorophenyl | 3-(2-((4-chlorobenzylidene)amino)thiazol-4-yl)-4-hydroxy-... | 85% |
| 5 | 4-Nitrophenyl | 4-hydroxy-6-methyl-3-(2-((4-nitrobenzylidene)amino)thiazol-4-yl)-... | 82% |
| 6 | 4-Methoxyphenyl | 4-hydroxy-3-(2-((4-methoxybenzylidene)amino)thiazol-4-yl)-... | 87% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 2-aminothiazoles via the Hantzsch reaction.
Caption: General workflow for Hantzsch 2-aminothiazole synthesis.
Application Notes
-
Regioselectivity: When using N-monosubstituted thioureas, the reaction can potentially yield two different isomers. In neutral solvents, the reaction almost exclusively produces 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles may be formed.[7][10] Therefore, careful control of pH is crucial for regioselectivity.
-
Green Chemistry Approaches: To minimize environmental impact, several modifications to the classical protocol have been developed. These include using greener solvents like ethanol/water mixtures, employing reusable catalysts, and utilizing energy-efficient methods such as ultrasonic irradiation or solvent-free grinding, which can also reduce reaction times and increase yields.[5][6][11]
-
Substrate Scope: The Hantzsch reaction is versatile and tolerates a wide range of functional groups on both the α-haloketone and the thiourea derivative, allowing for the synthesis of a diverse library of substituted 2-aminothiazoles.
-
One-Pot Variations: The development of one-pot, multi-component reactions, where the α-haloketone is generated in situ from an active methylene ketone and a halogen source (like I₂ or NBS), has streamlined the synthesis, saving time and resources.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Application Notes: 2-Amino-1,3-thiazole-5-carboxamide in Synthetic Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of a 2-Aminothiazole Combinatorial Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of a combinatorial library of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Solid-phase synthesis offers an efficient and robust methodology for the rapid generation of diverse libraries of these compounds, which is essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[4]
Introduction
The solid-phase synthesis of 2-aminothiazole libraries typically follows the Hantzsch thiazole synthesis. This method involves the reaction of a thiourea with an α-haloketone. In the solid-phase adaptation, either the thiourea or the α-haloketone component is immobilized on a polymer support, allowing for the use of excess reagents and simplified purification of the final products. This approach is highly amenable to automation, making it ideal for high-throughput synthesis. A key feature of modern solid-phase synthesis is the use of traceless linkers, which are cleaved to release the target molecule without leaving any residual linker atoms.[5][6][7]
Biological Significance: Targeting the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain substituted 2-aminothiazole derivatives have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). Dysregulation of the AhR pathway has been implicated in various diseases, including cancer.
Upon binding to a ligand, such as a 2-aminothiazole derivative, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. The modulation of this pathway by small molecules like 2-aminothiazoles presents a promising strategy for therapeutic intervention.
Experimental Protocols
This section details a general protocol for the solid-phase synthesis of a 2,4-diaminothiazole library, adapted from the work of Baer and Masquelin.[8][9][10] This traceless synthesis strategy utilizes a polymer-bound thiouronium salt as a versatile starting point.
Materials and Reagents
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Thiourea
-
Various isothiocyanates (for library diversity)
-
Various α-bromoacetophenones (for library diversity)
-
N,N-Dimethylformamide (DMF)
-
N-Ethyldiisopropylamine (DIPEA)
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethylaminomethyl polystyrene
Protocol 1: Solid-Phase Synthesis of a 2,4-Diaminothiazole Library
Step 1: Preparation of Polymer-Bound Thiouronium Salt
-
Swell Merrifield resin in DMF.
-
Add a solution of thiourea in DMF to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin sequentially with DMF, isopropyl alcohol, and DCM.
-
Dry the resin under high vacuum. The conversion can be monitored by elemental analysis.[8]
Step 2: Formation of Polymer-Bound Thioureido-Thiourea Intermediates
-
To a suspension of the polymer-bound thiouronium salt and diethylaminomethyl polystyrene in dry DMF under an argon atmosphere, add DIPEA, followed by the desired isothiocyanate.[8]
-
Agitate the reaction mixture at room temperature for 3 hours.
-
Wash the resin successively with isopropyl alcohol, DMF, and DCM.[8]
Step 3: S-Alkylation and Cyclization/Cleavage
-
To the resin-bound thioureido-thiourea intermediate, add a solution of the desired α-bromoacetophenone in DMF.
-
Agitate the mixture at room temperature.
-
The S-alkylation is followed by a base-catalyzed intramolecular cyclization and cleavage from the solid support.
-
Filter the resin and collect the filtrate containing the 2,4-diaminothiazole product.
-
Evaporate the solvent to yield the crude product. Purification can be achieved by chromatography if necessary.
Data Presentation
The following table summarizes representative yields for the solid-phase synthesis of a variety of substituted 2-aminothiazoles and related benzothiazoles from the literature. The yields are typically good to excellent, demonstrating the efficiency of solid-phase methodologies.
| Entry | R1 | R2 | R3 | Resin Type | Cleavage Method | Yield (%) | Purity (%) | Reference |
| 1 | H | Phenyl | NH-Phenyl | Merrifield | Base-catalyzed | 95 | >95 | [8] |
| 2 | H | 4-Cl-Phenyl | NH-Cyclohexyl | Merrifield | Base-catalyzed | 92 | >95 | [8] |
| 3 | H | 4-MeO-Phenyl | NH-Benzyl | Merrifield | Base-catalyzed | 88 | >95 | [8] |
| 4 | - | 4-Br-Phenyl | H | Carboxy-polystyrene | Hydrazine | 63 | >85 | [11] |
| 5 | - | 4-Cl-Phenyl | H | Carboxy-polystyrene | Hydrazine | 75 | >85 | [11] |
| 6 | - | 4-F-Phenyl | H | Carboxy-polystyrene | Hydrazine | 71 | >85 | [11] |
| 7 | H | 4-(pyridin-2-yl) | N-(pyridin-3-yl) | - (Solution Phase) | - | 68 | 99.9 | [12] |
| 8 | H | 4-(pyridin-2-yl) | N-(pyridin-4-yl) | - (Solution Phase) | - | 58 | 99.4 | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a 2,4-diaminothiazole combinatorial library.
Caption: Solid-phase synthesis workflow for a 2,4-diaminothiazole library.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This diagram illustrates the mechanism of action for certain 2-aminothiazole derivatives through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Traceless Solid‐Phase Synthesis of 2‐Aminothiazoles: Receptor Tyrosine Kinase Inhibitors with Dual Selectivity for Tie‐2 and VEGFR‐2 | Zendy [zendy.io]
- 6. Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel solid-phase approach to 2,4-diaminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 11. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-1,3-thiazole-5-carboxamide Derivatives in the Synthesis of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, a potent multi-targeted kinase inhibitor, is a crucial therapeutic agent for treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] A key structural motif in Dasatinib is the 2-aminothiazole core, making derivatives of 2-Amino-1,3-thiazole-5-carboxamide vital intermediates in its synthesis. This document provides detailed application notes and experimental protocols for the synthesis of Dasatinib, focusing on the utilization of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Synthetic Strategy Overview
The synthesis of Dasatinib from 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide generally involves a nucleophilic coupling reaction with a pyrimidine derivative, followed by a subsequent reaction to introduce the hydroxyethylpiperazine side chain. Several synthetic routes have been developed to optimize yield, purity, and scalability.[2][3] A common and efficient method involves the initial synthesis of the core intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is then coupled with 4,6-dichloro-2-methylpyrimidine.[2][3] The resulting penultimate intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[2][4]
Key Intermediate Synthesis
A novel and efficient method for the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide has been developed to facilitate large-scale synthesis.[1] This approach avoids the need for protecting groups and the use of hazardous reagents like n-butyllithium.[1] The process begins with the coupling of 3-ethoxyacryloyl chloride with 2-chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[1][5] This intermediate then undergoes a one-pot α-bromination and cyclization with thiourea to yield the desired 2-aminothiazole-5-carboxamide core.[1]
Experimental Protocols
Protocol 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (15)
Materials:
-
2-chloro-6-methylaniline
-
Pyridine
-
Tetrahydrofuran (THF)
-
3-ethoxyacryloyl chloride
-
Hydrochloric acid (1N)
-
Water
Procedure:
-
To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol), maintaining the temperature between 0-5°C.[5]
-
After the addition is complete, allow the mixture to warm to 20°C and stir for 2 hours.[5]
-
Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).[5]
-
Dilute the mixture with water (310 mL) and concentrate the resulting solution under vacuum to a thick slurry.[5]
-
The resulting product can be isolated and purified for the next step. A yield of 74% has been reported for this step.[1]
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (13)
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (15)
-
1,4-Dioxane
-
Water
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Concentrated ammonium hydroxide
Procedure:
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at a temperature of -10 to 0°C.[5]
-
Warm the slurry and stir at 20-22°C for 3 hours.[5]
-
Add thiourea (1.60 g, 21 mmol) and heat the mixture to 80°C.[5]
-
After 2 hours, cool the resulting solution to 20-22°C and add concentrated ammonium hydroxide (4.2 mL) dropwise.[5]
-
Concentrate the resulting slurry under vacuum to about half its volume and cool to 0-5°C to precipitate the product.[5]
-
The desired 2-aminothiazole-5-carboxamide can be obtained in excellent yield (95% reported).[1]
Protocol 3: Synthesis of Dasatinib from 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9)
-
4,6-dichloro-2-methylpyrimidine (8)
-
Sodium tert-butoxide
-
1-(2-hydroxyethyl)piperazine (HEP)
-
n-Butanol
Procedure:
-
The initial step involves the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9) with 4,6-dichloro-2-methylpyrimidine (8) in the presence of a base like sodium tert-butoxide to yield the penultimate intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5). A yield of 61% has been reported for this step.[2][3]
-
The intermediate (5) is then condensed with 1-(2-hydroxyethyl)piperazine (15) in a solvent such as n-butanol.[2]
-
Subsequent workup, which may include the addition of water, yields Dasatinib monohydrate.[2] The overall yield for this route is reported to be 59% over 3 stages.[2]
Quantitative Data Summary
| Step | Starting Materials | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | Pyridine, THF | 0-20 | 2 | 74 | [1] |
| Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea | NBS, 1,4-Dioxane, Water, Ammonium Hydroxide | -10 to 80 | 5 | 95 | [1][5] |
| Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium tert-butoxide | - | - | 61 | [2][3] |
| Synthesis of Dasatinib | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | n-Butanol | - | - | - | [2] |
| Overall Yield (3 stages) | - | - | - | - | 59 | [2] |
Visualizations
Dasatinib Synthesis Workflow
Caption: Synthetic workflow for Dasatinib from 2-chloro-6-methylaniline.
Dasatinib's Mechanism of Action: Kinase Inhibition
Caption: Dasatinib inhibits multiple oncogenic kinases, blocking proliferation.
References
Protocol for Amide Coupling with Ethyl 2-Aminothiazole-5-carboxylate: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of amide derivatives from ethyl 2-aminothiazole-5-carboxylate, a common scaffold in medicinal chemistry. Direct amide coupling to the 2-amino group of this starting material can be challenging and often results in low yields, particularly with sterically hindered coupling partners.[1] A more robust and widely applicable four-step synthetic route is therefore presented, which involves N-protection, ester hydrolysis, amide coupling, and deprotection.
This protocol offers a comprehensive guide to performing this transformation, including reagent choices, reaction conditions, and purification methods. The presented data and methodologies are compiled from established literature to ensure reliability and reproducibility.
Comparative Data of Synthetic Steps
The following table summarizes typical reaction conditions and reported yields for each step of the synthetic sequence. This allows for a clear comparison of the efficiency of each stage of the process.
| Step | Reaction | Reagents and Conditions | Solvent | Typical Yield | Reference |
| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Room Temperature, 6h | 1,4-Dioxane | >95% | [2] |
| 2 | Ester Hydrolysis | Lithium hydroxide (LiOH), Room Temperature | THF/H₂O | Quantitative | [3] |
| 3 | Amide Coupling (EDC/HOBt) | EDC, HOBt, DIPEA, Carboxylic Acid, 60°C, 18h | DMF | 60-85% | [4][5] |
| 3 | Amide Coupling (HATU) | HATU, DIPEA, Carboxylic Acid, Room Temperature, 5-18h | DMF | 38-79% | [6][7] |
| 4 | Boc Deprotection | Trifluoroacetic acid (TFA), Room Temperature, 1-2h | Dichloromethane (DCM) | Quantitative | [3][8] |
Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis of amides from ethyl 2-aminothiazole-5-carboxylate.
Step 1: N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
This procedure protects the primary amine at the 2-position of the thiazole ring, preventing it from interfering with the subsequent amide coupling reaction.
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in 1,4-dioxane.
-
Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the N-Boc protected product, ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.[2]
Step 2: Ester Hydrolysis (Saponification)
This step converts the ethyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
Materials:
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected ester (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (1.5 eq).
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Acidify the reaction mixture to a pH of approximately 4-5 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylic acid.
Step 3: Amide Coupling
This is the key bond-forming step to create the desired amide. Two common coupling methods are provided below.
Method A: EDC/HOBt Coupling
Materials:
-
2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylic acid
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C for 18 hours, or until completion as monitored by TLC.[4]
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: HATU Coupling
Materials:
-
2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylic acid
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature for 5-18 hours, monitoring by TLC.
-
Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Boc Deprotection
This final step removes the Boc protecting group to yield the final amide product.
Materials:
-
N-Boc protected amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final amide product.
Characterization
The synthesized compounds at each step should be characterized to confirm their identity and purity. Typical characterization techniques include:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Visualizations
Synthetic Workflow
The following diagram illustrates the four-step synthetic pathway for the amide coupling of ethyl 2-aminothiazole-5-carboxylate.
Caption: Four-step synthesis of amides from ethyl 2-aminothiazole-5-carboxylate.
Amide Coupling Mechanism (EDC/HOBt)
The diagram below outlines the generally accepted mechanism for amide bond formation using EDC and HOBt as coupling agents.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole-5-Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. Libraries based on this core structure are of significant interest in drug discovery for the identification of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify initial "hits" that modulate the activity of a biological target.
This document provides detailed application notes and protocols for the high-throughput screening of 2-aminothiazole-5-carboxamide libraries, focusing on the identification of inhibitors of key oncology targets such as Aurora Kinase A and their effects on cancer cell viability.
Target Rationale: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its overexpression is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis. As a key regulator of cell division, Aurora Kinase A is a well-validated target for cancer therapy. The 2-aminothiazole scaffold has been explored for its potential to inhibit Aurora kinases.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel 2-aminothiazole-5-carboxamide inhibitors involves a multi-step process designed to efficiently identify and validate promising compounds.
Data Presentation: Representative Screening Data
The following tables summarize hypothetical data from a high-throughput screening campaign of a 2-aminothiazole-5-carboxamide library.
Table 1: Primary HTS and Dose-Response Confirmation for Aurora Kinase A Inhibition
| Compound ID | R1 Group | R2 Group | % Inhibition at 10 µM (Primary Screen) | IC50 (µM) - TR-FRET Assay |
| ATC-001 | H | 4-Fluorophenyl | 85.2 | 0.25 |
| ATC-002 | H | 3-Chlorophenyl | 78.9 | 0.87 |
| ATC-003 | H | 2-Methoxyphenyl | 65.4 | 2.1 |
| ATC-004 | Methyl | 4-Fluorophenyl | 92.1 | 0.11 |
| ATC-005 | Methyl | 3-Chlorophenyl | 88.7 | 0.45 |
| ATC-006 | Methyl | 2-Methoxyphenyl | 75.3 | 1.5 |
| ATC-007 | Ethyl | 4-Fluorophenyl | 95.6 | 0.08 |
| ATC-008 | Ethyl | 3-Chlorophenyl | 91.2 | 0.32 |
| ATC-009 | Ethyl | 2-Methoxyphenyl | 80.1 | 1.1 |
| Staurosporine | - | - | 99.8 | 0.01 |
Table 2: Orthogonal and Cell-Based Assay Data for Confirmed Hits
| Compound ID | IC50 (µM) - KinaseGlo Assay | IC50 (µM) - Cell Viability (MCF-7) |
| ATC-001 | 0.31 | 1.5 |
| ATC-002 | 0.95 | 5.2 |
| ATC-004 | 0.15 | 0.8 |
| ATC-005 | 0.52 | 2.9 |
| ATC-007 | 0.10 | 0.6 |
| ATC-008 | 0.38 | 2.1 |
| Staurosporine | 0.012 | 0.05 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Aurora Kinase A TR-FRET Assay
Objective: To identify compounds from the 2-aminothiazole-5-carboxamide library that inhibit the kinase activity of Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
2-aminothiazole-5-carboxamide library (10 mM in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
Procedure:
-
Prepare the compound plates by dispensing 50 nL of each library compound, positive control, or negative control into the appropriate wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in assay buffer containing Aurora Kinase A and the biotinylated peptide substrate.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the compound plate.
-
Incubate the plates at room temperature for 15 minutes.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plates at room temperature for 60 minutes.
-
Prepare a 2X detection solution containing the Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin in TR-FRET dilution buffer.
-
Add 10 µL of the 2X detection solution to all wells to stop the reaction.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Read the plates on a TR-FRET-capable plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the controls.
Protocol 2: Secondary Screening - Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of hit compounds on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, white, clear-bottom plates
-
Confirmed hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MCF-7 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 10 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 50 µL. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 50 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent viability for each compound concentration and determine the IC50 values.
Signaling Pathway Diagrams
Aurora Kinase A Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase A in mitotic progression.
KPNB1 (Importin β-1) Nuclear Import Pathway
Some 2-aminothiazole derivatives have been shown to inhibit KPNB1, a key protein in nuclear import, which can affect the localization of oncogenic proteins.
Conclusion
The high-throughput screening of 2-aminothiazole-5-carboxamide libraries offers a powerful approach to identify novel inhibitors of key cellular targets, such as Aurora Kinase A. The protocols and workflows outlined in this document provide a robust framework for the successful execution of an HTS campaign, from primary screening to hit validation and characterization. Careful data analysis and the use of orthogonal and cell-based assays are critical for the confident identification of promising lead compounds for further drug development.
Application Notes and Protocols: Development of 2-Aminothiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1][2][3] These agents exhibit a broad spectrum of pharmacological effects by targeting various key players in cancer progression, including protein kinases, tubulin, and histone deacetylases.[3][4] This document provides a comprehensive overview of the development of 2-aminothiazole-based anticancer agents, including a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in developing potent and selective anticancer agents.
| Compound ID/Reference | Target(s) | Cancer Cell Line | IC50 |
| Dasatinib | Src, Abl Kinase | Various | Nanomolar range |
| Alpelisib | PI3Kα | Breast Cancer | Nanomolar range |
| KY-05009 | TNIK | - | 9 nM |
| Compound 20 [2] | - | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate[5] | - | Panc-1 (Pancreatic) | 43.08 µM |
| Compound 54 [6] | PI3Kα | MCF-7 (Breast) | 1.03 nM |
| Compound 23 [6] | VEGFR-2 | HT-29 (Colon), PC-3 (Prostate), A549 (Lung), U87MG (Glioblastoma) | 97 nM (enzymatic) |
| Compound 21 [6] | VEGFR-2 | HepG2, HCT-116, MCF-7 | 10.34-12.14 µM |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (26b )[7] | - | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM |
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a common and versatile method for the preparation of the 2-aminothiazole core.[2] This protocol provides a general procedure that can be adapted for the synthesis of various derivatives.
Materials:
-
α-Haloketone (e.g., 2-chloroacetophenone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Neutralization (if necessary): If the hydrohalide salt of the 2-aminothiazole is formed, the mixture can be neutralized with a base like sodium bicarbonate to obtain the free amine.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aminothiazole derivative.
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[5][8]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
2-Aminothiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the cell culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Visualization of Pathways and Workflows
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2][4]
Experimental Workflow for Anticancer Agent Development
The development of novel 2-aminothiazole-based anticancer agents follows a structured workflow from initial design and synthesis to preclinical evaluation.
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for 2-aminothiazole anticancer agents is the induction of programmed cell death, or apoptosis.[8] This can be triggered through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Synthetic Routes to N-Substituted 2-Aminothiazole-5-Carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-substituted 2-aminothiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors like the anti-cancer drug Dasatinib.[1][2] This document provides detailed application notes and experimental protocols for various synthetic routes to this important class of molecules, catering to both small-scale discovery and larger-scale synthesis needs.
Introduction
2-Aminothiazole derivatives are of significant interest due to their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The N-substituted 2-aminothiazole-5-carboxamide moiety, in particular, has been extensively explored in the development of kinase inhibitors. The strategic placement of substituents on the amine and carboxamide groups allows for the fine-tuning of potency and selectivity against various kinase targets. This document outlines three robust synthetic strategies for accessing this versatile scaffold.
Synthetic Strategies Overview
Three primary synthetic routes for the preparation of N-substituted 2-aminothiazole-5-carboxamides are detailed below. These routes offer flexibility in terms of starting materials, scale, and substituent diversity.
Caption: Overview of synthetic strategies for N-substituted 2-aminothiazole-5-carboxamides.
Route A: Synthesis from β-Ethoxyacrylamides
This modern and efficient route is particularly advantageous for large-scale synthesis as it avoids the use of strong bases like n-BuLi and NaH.[5] The strategy involves the initial preparation of an N-substituted β-ethoxyacrylamide, followed by a one-pot bromination and cyclization with thiourea.
Experimental Protocol
Step 1: Synthesis of N-(Aryl)-β-ethoxyacrylamide
-
To a solution of the desired aniline (1.0 eq) in tetrahydrofuran (THF), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add β-ethoxy acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of N-Substituted 2-Aminothiazole-5-carboxamide
-
Dissolve the N-(Aryl)-β-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 30-60 minutes.
-
Add thiourea (1.2 eq) and heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide | 2-chloro-6-methylaniline | β-ethoxy acryloyl chloride, pyridine | THF | 0 - RT | 2-4 | 74 |
| 2 | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide | NBS, thiourea | Dioxane/Water | RT - 100 | 3-5 | 95 |
Table 1: Reaction parameters and yields for the synthesis of a representative N-substituted 2-aminothiazole-5-carboxamide via Route A.[5]
Caption: Workflow for the synthesis of N-substituted 2-aminothiazole-5-carboxamides via Route A.
Route B: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring.[6] In the context of 2-aminothiazole-5-carboxamides, this typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative.
Experimental Protocol
-
Dissolve the α-haloketone (e.g., ethyl 2-chloroacetoacetate) (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, which may induce precipitation of the product.
-
Filter the solid, wash with cold solvent, and dry to obtain the 2-aminothiazole-5-carboxylate.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., NaOH in methanol/water).
-
Couple the carboxylic acid with the desired amine using a coupling agent (e.g., EDCI, HATU) to yield the final N-substituted 2-aminothiazole-5-carboxamide.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | Reflux | 4-8 | Good to Excellent |
| 2 | 2-Aminothiazole-5-carboxylic acid | Ethyl 2-aminothiazole-5-carboxylate | NaOH | MeOH/H₂O | RT | 2-4 | High |
| 3 | N-Aryl-2-aminothiazole-5-carboxamide | 2-Aminothiazole-5-carboxylic acid | Amine, EDCI | DMF | RT | 12-24 | Moderate to Good |
Table 2: General reaction parameters and expected yields for the Hantzsch synthesis route.[7]
Caption: Workflow for the Hantzsch synthesis of N-substituted 2-aminothiazole-5-carboxamides.
Route C: Solid-Phase Synthesis
Solid-phase synthesis is an excellent strategy for the rapid generation of libraries of N-substituted 2-aminothiazole-5-carboxamides for screening purposes.[8] This method involves anchoring a building block to a solid support, followed by sequential reactions to construct the target molecule, which is then cleaved from the resin.
Experimental Protocol
-
Resin Preparation: Start with a suitable resin, for example, a 4-formyl-3-methoxyphenoxy resin.
-
Reductive Amination: Perform reductive amination of the resin with a primary amine to introduce the first point of diversity.
-
Thiourea Formation: Treat the resin-bound amine with an isothiocyanate to form a thiourea intermediate.
-
Dehydrative Cyclization: React the thiourea intermediate with an α-bromoketone in DMF to form the 2-aminothiazole-5-carboxylate ring on the solid support.
-
Amide Coupling: Couple the resin-bound thiazole with a diverse set of amines.
-
Cleavage: Cleave the final product from the resin using a cleavage cocktail (e.g., TFA in DCM).
-
Purification: Purify the cleaved product using techniques such as preparative HPLC.
Quantitative Data
Solid-phase synthesis yields can be variable and are often assessed by the purity of the final cleaved product.
| Step | Transformation | Key Reagents |
| 1 | Reductive Amination | Primary Amine, NaBH(OAc)₃ |
| 2 | Thiourea Formation | Isothiocyanate |
| 3 | Dehydrative Cyclization | α-Bromoketone |
| 4 | Amide Coupling | Amine, Coupling Agent |
| 5 | Cleavage | TFA/DCM |
Table 3: Key steps and reagents in the solid-phase synthesis of 2-aminothiazole-5-carboxamides.[8]
Caption: Workflow for the solid-phase synthesis of a library of N-substituted 2-aminothiazole-5-carboxamides.
Application in Drug Discovery: Kinase Inhibition
N-substituted 2-aminothiazole-5-carboxamides are prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Simplified kinase signaling pathway and the inhibitory action of 2-aminothiazole derivatives.
The synthetic routes detailed in this document provide medicinal chemists with reliable and adaptable methods to generate novel N-substituted 2-aminothiazole-5-carboxamides for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Aminothiazoles in Cell-Based Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases has led to the development of potent and selective inhibitors. These compounds are invaluable tools for dissecting cellular signaling pathways and serve as foundational molecules in drug discovery programs targeting a wide array of diseases, most notably cancer.
This document provides detailed application notes and protocols for the utilization of 2-aminothiazole-based compounds in cell-based kinase activity assays. It is intended to guide researchers in the effective application of these inhibitors to probe kinase function in a cellular context.
Featured 2-Aminothiazole-Based Kinase Inhibitors
Several 2-aminothiazole derivatives have been successfully developed as kinase inhibitors. Dasatinib, a potent inhibitor of multiple tyrosine kinases, stands out as a clinically approved anti-cancer agent.[1] Beyond Dasatinib, a multitude of 2-aminothiazole compounds have been synthesized and characterized as inhibitors of various kinase families, including Src family kinases, Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Checkpoint Kinase 1 (CHK1).[2][3][4][5]
Key Applications in Cell-Based Assays
2-aminothiazole inhibitors are instrumental in a variety of cell-based assays designed to elucidate the physiological roles of specific kinases. Key applications include:
-
Target Validation: Confirming the role of a specific kinase in a cellular process.
-
Compound Specificity: Assessing the selectivity of an inhibitor in a complex cellular environment.
-
Pathway Analysis: Delineating the downstream effects of kinase inhibition on signaling cascades.
-
Phenotypic Screening: Identifying compounds that elicit a desired cellular response, such as apoptosis or cell cycle arrest.[1]
Data Presentation: Inhibitory Activity of 2-Aminothiazole Derivatives
The following tables summarize the inhibitory activities of representative 2-aminothiazole compounds against various kinases in both biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Dasatinib | Src | <1 | Biochemical | [2][6] |
| Dasatinib | Abl | <1 | Biochemical | [2] |
| Dasatinib | Lck | 0.5 | Biochemical | [2] |
| Compound 8n | CHK1 | 4.25 | Biochemical | [4] |
| KY-05009 | TNIK | 9 | Kinase Assay | [7] |
| Compound 71b | SphK1 | 3 | Biochemical | [7] |
| Compound 71b | SphK2 | 40 | Biochemical | [7] |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Dasatinib | K562 | Proliferation | Cell Viability | - | [1] |
| Compound 8n | MV-4-11 | Antiproliferative | Cell Viability | 42.10 | [4] |
| Compound 8n | Z-138 | Antiproliferative | Cell Viability | 24.16 | [4] |
| Compound 20 | H1299 | Antitumor | Cell Viability | 4890 | [7] |
| Compound 20 | SHG-44 | Antitumor | Cell Viability | 4030 | [7] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of 2-aminothiazole inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., K562, MV-4-11)
-
Complete cell culture medium
-
2-aminothiazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2-aminothiazole inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol allows for the direct assessment of a 2-aminothiazole inhibitor's ability to block the phosphorylation of a specific kinase substrate within the cell.
Materials:
-
Cells treated with the 2-aminothiazole inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the 2-aminothiazole inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of 2-aminothiazole inhibitors on cell cycle progression.[1]
Materials:
-
Cells treated with the 2-aminothiazole inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for kinase inhibitor evaluation.
Caption: Kinase pathway inhibition.
Conclusion
2-aminothiazole-based compounds are potent and versatile tools for the study of kinase signaling in cellular systems. The protocols and data presented herein provide a framework for researchers to effectively utilize these inhibitors in their own experimental settings. Careful experimental design and data interpretation are crucial for obtaining meaningful insights into the complex roles of kinases in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1,3-thiazole-5-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-1,3-thiazole-5-carboxamide.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments, helping you to improve the yield and purity of your final product.
Low Yield
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can often be attributed to several factors:
-
Poor Quality of Starting Materials: The purity of your reactants is critical. Impurities can lead to the formation of unwanted side products, consuming your starting materials and complicating purification.
-
Suboptimal Reaction Conditions: Key parameters such as temperature, reaction time, and choice of solvent can significantly impact the outcome of the synthesis.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of unreacted starting materials in the reaction mixture.
-
Side Reactions: The formation of byproducts can compete with the desired reaction, thereby reducing the yield of the target compound.[1]
Q2: How can I improve the yield of my Hantzsch thiazole synthesis?
The Hantzsch synthesis is a common method for preparing thiazole derivatives. To improve your yield, consider the following:
-
Reactant Purity: Ensure the α-haloketone and thiourea are of high purity.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] The reaction is often heated to reflux for several hours.[1]
-
Use of a Catalyst: Acid catalysts such as p-Toluenesulfonic acid (PTSA) have been shown to improve both the yield and the rate of the Hantzsch thiazole synthesis.[1]
-
Solvent Selection: While ethanol is a common solvent, exploring other options through small-scale trials may lead to improved yields.
Q3: I am using the β-ethoxyacrylamide route and experiencing low yield. What could be the issue?
This highly efficient route involves the formation of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate. A key step is the bromination with N-bromosuccinimide (NBS) followed by cyclization with thiourea. If you are experiencing low yields, consider:
-
Stability of the β-ethoxyacrylamide: Ensure this intermediate is pure and handled correctly.
-
Reaction Conditions for Cyclization: The cyclization step is often heated. Ensure the temperature and reaction time are optimized. One procedure reports obtaining the desired 2-aminothiazole-5-carboxamide in 95% yield after heating.[2]
Purity Issues
Q4: I have obtained my product, but it is impure. What are the likely impurities?
Depending on the synthetic route, common impurities can include:
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have residual starting materials.[1]
-
Side Products: In the Hantzsch synthesis, potential side products include oxazoles (if the thioamide is contaminated with the corresponding amide) and products from dimerization or polymerization of reactants.[1]
-
Isomeric Thiazoles: Depending on the reactants, the formation of isomeric thiazole products is a possibility.
Q5: How can I effectively purify my this compound?
Two primary methods are recommended for the purification of this compound:
-
Recrystallization: This is a highly effective technique for purifying solid organic compounds. A common solvent system for recrystallization is a mixture of Tetrahydrofuran (THF) and hexane, or methanol and water.[3] The process typically involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is a good alternative. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.[1]
Q6: What should I do if I see multiple spots on my TLC plate after the reaction?
Multiple spots on a TLC plate indicate the presence of more than one compound in your reaction mixture. To address this:
-
Identify the Spots: If possible, use co-spotting with your starting materials to identify if any of them remain.
-
Optimize the Reaction: If significant starting material is present, consider increasing the reaction time or temperature.
-
Purify the Product: Use column chromatography to separate the different components. The separation can be monitored by TLC to identify the fractions containing the pure product.
Data Presentation
The following tables summarize quantitative data for different synthetic routes to provide a clear comparison of their efficiencies.
Table 1: Comparison of Synthetic Routes for this compound and its Derivatives
| Synthetic Route | Key Starting Materials | Key Reagents | Typical Solvent(s) | Typical Reaction Time | Reported Yield | Reference |
| From Mucochloric Acid | Mucochloric Acid, Substituted Aniline, Thiourea | NaOH, HCl, Sodium Methanolate | Toluene, Methanol, Acetic Acid | Several hours per step | ~68% (overall) | [3] |
| From β-Ethoxyacrylamide | Substituted Aniline, 3-Ethoxyacryloyl chloride, Thiourea | Pyridine, NBS | THF, Dioxane, Water | 2 hours for acrylamide formation, then heating for cyclization | 74% (acrylamide), 95% (thiazole) | [2] |
| Hantzsch Synthesis | α-Haloketone, Thiourea | None or Acid Catalyst (e.g., PTSA) | Ethanol | 30 minutes to several hours | High, up to 99% for some derivatives | [4][5] |
Table 2: Recommended Recrystallization Solvents and Conditions
| Solvent System | Temperature Range (°C) | Notes | Reference |
| THF / Hexane | 0 to 50 | The crude thiazole is dissolved in THF at 50°C, and hexane is added. The suspension is then cooled to 0°C. | [3] |
| Methanol / Water | 0 to reflux | The crude product is dissolved in hot methanol, and water is added to induce crystallization upon cooling. | [3] |
| Other Solvents | -20 to 100 | C5-C8 alkanes, C4-C8 ethers, C4-C8 esters, C1-C6 alcohols, or C6-C9 alkylaromatics and water can also be used. | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide from β-Ethoxyacrylamide
This protocol is adapted from a high-yield synthesis of a dasatinib intermediate.[2]
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL).
-
Cool the stirring solution to 0-5°C.
-
Slowly add 3-ethoxyacryloyl chloride (0.63 mol) while maintaining the temperature between 0-5°C.
-
Allow the mixture to warm to 20°C and stir for 2 hours.
-
Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).
-
Dilute the mixture with water (310 mL) and concentrate under vacuum to a thick slurry.
-
Add toluene (275 mL) and stir for 15 minutes at 20-22°C, then for 1 hour at 0°C.
-
Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to obtain the product. (Reported Yield: 73.6%)[2]
Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Subject the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS mediated thiazole formation in a mixture of dioxane and water.
-
Add thiourea and heat the reaction mixture to effect ring closure. (A similar reaction reports heating to 80°C).
-
Cool the resulting solution to 20-22°C and add concentrated ammonium hydroxide dropwise.
-
Concentrate the resulting slurry under vacuum to about half its volume and cool to 0-5°C.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. (Reported Yield: 94.9%)[2]
Protocol 2: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This is a general and often high-yielding protocol for the synthesis of 2-aminothiazole derivatives.[4][5]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the product. (Reported Yield: up to 99%)[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
Caption: A decision-making workflow for the purification of the final product.
References
optimization of cyclization conditions for thiazole ring formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process of thiazole ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of thiazoles, particularly via the common Hantzsch synthesis route.
Q1: I am getting a very low yield or no product in my Hantzsch thiazole synthesis. What are the common causes and how can I fix this?
A: Low yields in the Hantzsch synthesis are a frequent issue and can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your α-haloketone and thioamide is critical.[1][3] Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[3]
-
Solution: Ensure your reactants are pure. Recrystallize or purify them if necessary. Always use dry (anhydrous) solvents, as water can be detrimental to the reaction.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.[1]
-
Solution: Systematically optimize your reaction conditions. Sterically hindered substrates often require more forcing conditions, such as higher temperatures and longer reaction times.[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid decomposition from excessive heat or time.[1][2]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Reactions: The formation of byproducts can consume reactants. For instance, if the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1]
-
Solution: Ensure high purity of the thioamide. If side products are observed, purification methods like column chromatography or recrystallization will be necessary.[1]
-
Q2: How critical is the choice of solvent for the reaction?
A: The solvent plays a crucial role in both reaction rate and yield.[3] The optimal choice depends on the specific substrates being used. Common solvents for Hantzsch synthesis include ethanol, methanol, 1-butanol, and DMF.[4][5][6] For some modern, microwave-assisted syntheses, methanol has been used effectively.[3] It is highly recommended to perform small-scale solvent screening to find the best option for your particular reaction.[3]
Q3: My TLC plate shows multiple spots after the reaction. What are the possible side products?
A: Multiple spots on a TLC plate can indicate a mixture of products and unreacted starting materials. In a Hantzsch synthesis, you might be seeing:
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and the thioamide.[1]
-
Oxazole Byproduct: Formation of an oxazole can occur if the thioamide is contaminated with the corresponding amide.[1]
-
Dimers or Polymers: Reactants or intermediates may undergo self-condensation under certain conditions.[1]
-
Intermediates: The condensation reaction proceeds through intermediates like imino thioethers and hydroxythiazolines, which can sometimes be stable and isolable.[5]
Q4: Can I use a catalyst to improve my reaction?
A: Yes, catalysts can significantly improve the yield and rate of the Hantzsch synthesis.[1]
-
Acid Catalysts: p-Toluenesulfonic acid (PTSA) can be used to catalyze the reaction.[1]
-
Reusable Catalysts: Modern, environmentally friendly approaches have utilized reusable catalysts like silica-supported tungstosilicic acid or NiFe2O4 nanoparticles.[7][8]
-
Copper Catalysis: Copper-catalyzed methods have been developed for specific thiazole syntheses, such as the condensation of oximes, anhydrides, and potassium thiocyanate.[5][9]
Q5: My product is difficult to purify. What methods are recommended?
A: Purification can be challenging due to the presence of side products or unreacted starting materials.
-
Precipitation & Filtration: The Hantzsch synthesis often yields a product that is poorly soluble and can be precipitated from the reaction mixture, allowing for easy isolation by filtration.[4]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can separate the desired product from impurities.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of thiazole synthesis.
Table 1: Effect of Solvent on Thiazole Formation This table shows the results of a screening experiment for a modified Gewald reaction forming a 2-substituted thiazole.[10]
| Entry | Solvent | Base | Conversion (%)[10] |
| 1 | Toluene | NEt₃ | 25 |
| 2 | Dioxane | NEt₃ | 30 |
| 3 | Acetonitrile | NEt₃ | 40 |
| 4 | Ethanol | NEt₃ | 50 |
| 5 | Trifluoroethanol | NEt₃ | 85 |
| 6 | Trifluoroethanol | DBU | 75 |
| 7 | Trifluoroethanol | DIPEA | 70 |
Conditions: Reaction of ethyl phenylcyanoacetate and 1,4-dithian-2,5-diol at 80°C for 300 min.[10]
Table 2: Optimization of Temperature and Reaction Time This table illustrates how temperature and time affect the synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent.[11]
| Entry | Temperature (°C) | Time (h) | Yield (%)[11] |
| 1 | 110 | 1 | 55 |
| 2 | 120 | 1 | 65 |
| 3 | 130 | 1 | 75 |
| 4 | 130 | 2 | 75 |
| 5 | 140 | 1 | 70 |
Conditions: Reaction of vanillin and dithiooxamide in L-proline:ethylene glycol (1:50) with Na₂S₂O₅.[11]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a 2-amino-4-phenylthiazole and may require optimization for different substrates.[1][4]
Materials:
-
α-Bromo ketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., Methanol or Ethanol)
-
5% Sodium carbonate (Na₂CO₃) solution or other mild base
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/hot plate
-
Buchner funnel and side-arm flask for filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-bromo ketone (1 equivalent) in ethanol or methanol.[1][4]
-
Add the thioamide (1.0-1.5 equivalents) to the solution.[1][4]
-
Heat the reaction mixture to reflux (a temperature setting of around 100°C may be appropriate) with stirring.[1][4]
-
Monitor the reaction progress using TLC. The reaction time can vary from 30 minutes to several hours.[1][4]
-
Once the reaction is complete (indicated by the consumption of the starting materials on TLC), remove the reaction from heat and allow the mixture to cool to room temperature.[1][4]
-
Pour the reaction contents into a beaker containing a 5% sodium carbonate solution to neutralize the HBr salt formed and precipitate the neutral product.[4][12]
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with cold water or ethanol.[1][4]
-
Spread the collected solid on a watch glass and let it air dry.[4]
-
Determine the mass and percent yield of the product. Further purification can be achieved by recrystallization if needed.[1][4]
Visualizations: Reaction Mechanisms and Workflows
The following diagrams illustrate key mechanisms and logical workflows related to thiazole synthesis.
Caption: Hantzsch Thiazole Synthesis Mechanism.[4][13][14]
Caption: Cook-Heilbron Synthesis Mechanism.[5][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. synarchive.com [synarchive.com]
- 14. youtube.com [youtube.com]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Aminothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-aminothiazoles, with a focus on preventing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
The most prevalent method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. It is a well-established and versatile method for creating a wide range of 2-aminothiazole derivatives.
Q2: What are the typical starting materials for the Hantzsch 2-aminothiazole synthesis?
The key starting materials are:
-
α-Haloketone: A ketone with a halogen (typically bromine or chlorine) on the carbon adjacent to the carbonyl group (the α-carbon).
-
Thiourea or substituted thioureas: These provide the nitrogen and sulfur atoms for the thiazole ring. The use of substituted thioureas allows for the introduction of various functionalities at the 2-amino position.
Q3: My 2-aminothiazole synthesis is giving a low yield. What are the common causes?
Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Poor quality of starting materials: Impurities in the α-haloketone or thiourea can lead to undesired side reactions. α-Haloketones can be unstable and should be used when fresh or purified before use.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the yield.
-
Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials in the mixture.
-
Formation of by-products: The generation of side products consumes the reactants and complicates the purification of the desired 2-aminothiazole.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of 2-aminothiazoles and provides actionable solutions.
Problem 1: Identification of Unknown By-products in the Reaction Mixture
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting materials and the desired product.
-
Difficulty in purifying the final product, leading to a lower isolated yield.
-
Unexpected peaks in the NMR or Mass Spectrum of the crude product.
Possible Causes and Solutions:
| By-product | Formation Mechanism | Prevention and Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | - Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may drive the reaction to completion. - Ensure Efficient Mixing: Use adequate stirring to ensure homogeneity of the reaction mixture. |
| Oxazole Derivative | Contamination of the thioamide starting material with its corresponding amide. The amide reacts with the α-haloketone to form an oxazole by-product. | - Use High-Purity Thioamide: Ensure the purity of the thioamide starting material. If contamination is suspected, purify the thioamide by recrystallization before use. |
| Polymerization of Chloroacetaldehyde | Chloroacetaldehyde, if used as the α-halo carbonyl compound, has a strong tendency to polymerize, reducing the amount available for the desired reaction.[1] | - Use a Chloroacetaldehyde Equivalent: Consider using more stable precursors like diethylchloroacetal, which generates chloroacetaldehyde in situ.[1] |
| 2,2'-Diamino-4,4'-bithiazole | Dimerization of the 2-aminothiazole product or a reaction intermediate. The exact mechanism can vary depending on the reaction conditions. | - Control Reaction Stoichiometry: Use a slight excess of the thiourea reactant to minimize side reactions of the α-haloketone. - Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor dimerization. |
Problem 2: Low Yield of the Desired 2-Aminothiazole
Symptoms:
-
The isolated yield of the purified 2-aminothiazole is significantly lower than expected.
Possible Causes and Solutions:
This flowchart provides a logical approach to troubleshooting low reaction yields.
Caption: A decision-making flowchart for troubleshooting low reaction yields in 2-aminothiazole synthesis.
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 4-Aryl-2-aminothiazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ketone (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (1.0 eq) or N-Bromosuccinimide (NBS) (1.0 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aryl methyl ketone in ethanol or DMF, add thiourea and iodine (or NBS).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data from Experimental Studies
The following tables summarize the results from various studies on the synthesis of 2-aminothiazoles, highlighting the impact of different reaction conditions and substrates on the product yield.
Table 1: Effect of Solvent and Base on the Yield of 4-phenylthiazol-2-amine
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Ethyl Acetate | K₂CO₃ | Reflux | 87 |
| 2 | Methanol | K₂CO₃ | Reflux | 80 |
| 3 | Ethanol | K₂CO₃ | Reflux | 82 |
| 4 | THF | K₂CO₃ | Reflux | 25 |
| 5 | Acetonitrile | K₂CO₃ | Reflux | 40 |
| 6 | Ethyl Acetate | NaHCO₃ | Reflux | 45 |
| 7 | Ethyl Acetate | None | Reflux | 30 |
Table 2: Synthesis of Various 4-Aryl-2-aminothiazoles
| Entry | Aryl Group of Ketone | Product | Yield (%) |
| 1 | Phenyl | 4-phenylthiazol-2-amine | 87 |
| 2 | 4-Methoxyphenyl | 4-(4-methoxyphenyl)thiazol-2-amine | 90 |
| 3 | 4-Benzyloxyphenyl | 4-(4-(benzyloxy)phenyl)thiazol-2-amine | 85 |
| 4 | 4-Fluorophenyl | 4-(4-fluorophenyl)thiazol-2-amine | 78 |
| 5 | 4-Biphenyl | 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine | 88 |
| 6 | Naphthalen-2-yl | 4-(naphthalen-2-yl)thiazol-2-amine | 82 |
Visual Guides
Hantzsch 2-Aminothiazole Synthesis Pathway
The following diagram illustrates the key steps in the Hantzsch synthesis of 2-aminothiazoles.
Caption: A simplified workflow of the Hantzsch 2-aminothiazole synthesis.
Troubleshooting Logic for By-product Formation
This diagram outlines a logical approach to identifying and mitigating by-product formation.
Caption: A decision tree for troubleshooting common by-products in 2-aminothiazole synthesis.
References
Technical Support Center: Purification of Polar 2-Amino-1,3-thiazole-5-carboxamide Analogs
Welcome to the technical support center for the purification of polar 2-amino-1,3-thiazole-5-carboxamide analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound analogs?
A1: The primary challenges stem from the inherent polarity of these molecules, which can lead to issues such as:
-
Poor retention on standard reversed-phase chromatography columns, often causing the compound to elute in the solvent front.[1]
-
Strong binding to normal-phase silica, resulting in streaking, tailing, and low recovery.[2]
-
Limited solubility in common organic solvents used for chromatography.
-
Potential for the basic 2-amino group to interact with acidic silica gel, leading to peak tailing and potential degradation.[2][3]
Q2: Which purification techniques are most suitable for these polar compounds?
A2: A range of techniques can be employed, and the optimal choice depends on the specific analog's properties and the impurities present. Common methods include:
-
Recrystallization: Ideal for obtaining highly pure material if a suitable solvent system can be found.[4]
-
Normal-Phase Chromatography (NPC): Effective for separating polar compounds, but often requires polar mobile phases and may necessitate deactivation of the silica gel.[5][6]
-
Reversed-Phase Chromatography (RPC): While challenging due to low retention, it can be optimized using highly aqueous mobile phases, polar-embedded columns, or ion-pairing reagents.[1][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is well-suited for highly polar compounds, using a polar stationary phase and a partially aqueous mobile phase.[8]
Q3: How can I improve the peak shape for my basic 2-aminothiazole analog during normal-phase chromatography?
A3: Peak tailing is a common issue for basic compounds on silica gel due to strong interactions with acidic silanol groups. To mitigate this, consider the following:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of triethylamine (0.1-2.0%) or ammonium hydroxide (in a methanol stock solution) can neutralize the acidic sites on the silica surface, leading to more symmetrical peaks.[9]
-
Use a deactivated stationary phase: Alumina can be a good alternative to silica for basic compounds.[2] Alternatively, silica gel can be deactivated by pre-treating the column with a solvent mixture containing a base like triethylamine.[1]
-
Consider an alternative chromatography mode: HILIC or reversed-phase chromatography may provide better peak shapes for your specific compound.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar this compound analogs.
Issue 1: Compound Elutes in the Solvent Front During Reversed-Phase HPLC
Q: My polar 2-aminothiazole-5-carboxamide analog shows little to no retention on a C18 column. How can I increase its retention?
A: This is a common problem for polar compounds in reversed-phase chromatography.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase. These can offer different selectivity for polar analytes.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable 2-aminothiazole analogs, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity.[1]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative when reversed-phase methods fail.[8]
Issue 2: Compound Streaks or Tails Badly on Normal-Phase Silica Gel
Q: During column chromatography on silica gel, my compound streaks severely, making separation from impurities impossible. What can I do?
A: Streaking of polar, basic compounds on silica is a frequent challenge.[2][9] The following approaches can help resolve this issue:
-
Modify the Mobile Phase:
-
For basic compounds: Add a small percentage of a base like triethylamine (0.1-2.0%) or a 10% solution of ammonium hydroxide in methanol to your eluent.[3][9] This will compete with your compound for binding to the acidic sites on the silica.
-
For acidic impurities or byproducts: Adding a small amount of acetic or formic acid (0.1-2.0%) can improve the chromatography of acidic species.[9]
-
-
Change the Stationary Phase:
-
Sample Loading Technique: Overloading the column can exacerbate streaking.[9] Ensure your sample is adequately diluted. If solubility in the mobile phase is low, consider dry loading the sample onto the column.[10]
Data Presentation
Table 1: Recommended Solvent Systems for Different Chromatographic Techniques
| Chromatography Technique | Stationary Phase | Typical Mobile Phase Composition | Application Notes |
| Normal-Phase Chromatography (NPC) | Silica Gel | Dichloromethane/Methanol (with 0.1-2% Triethylamine or Ammonium Hydroxide) | Start with a low percentage of methanol and gradually increase polarity. The basic additive is crucial for good peak shape.[2][9] |
| Alumina | Ethyl Acetate/Hexane or Dichloromethane/Methanol | A good alternative to silica for basic compounds to reduce tailing.[2] | |
| Reversed-Phase Chromatography (RPC) | C18, C8 | Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid or TFA) | For polar compounds, a high percentage of the aqueous phase is needed. Acidic modifiers can improve peak shape. |
| Polar-Embedded Group (EPG) | Water/Acetonitrile or Water/Methanol | These columns are more stable in highly aqueous mobile phases and offer alternative selectivity.[1] | |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Amino, or bare Silica | Acetonitrile/Water (or aqueous buffer) | The organic content is typically high (>70%). Increasing the aqueous content decreases retention. Well-suited for very polar compounds.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol provides a general guideline for purifying a polar, basic this compound analog.
Materials:
-
Crude 2-aminothiazole-5-carboxamide analog
-
Silica gel (60-120 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates, and UV lamp
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of DCM and MeOH. Add 0.5% TEA to the solvent mixture to improve the spot shape. Aim for an Rf value of 0.2-0.3 for your target compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM with 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (like DCM/MeOH). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried, impregnated silica to the top of the column.[10]
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity by increasing the percentage of methanol as the column runs (gradient elution).[5]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: Workflow for selecting and optimizing a purification method.
Caption: Troubleshooting logic for streaking on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. silicycle.com [silicycle.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scale-Up Synthesis of 2-Aminothiazole Intermediates
Welcome to the technical support center for the scale-up synthesis of 2-aminothiazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the chemical synthesis and purification of these vital pharmaceutical building blocks. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your process development and manufacturing campaigns.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of 2-aminothiazole synthesis, particularly focusing on the widely used Hantzsch thiazole synthesis.
| Issue | Potential Causes | Troubleshooting Solutions |
| Low or Inconsistent Yield | - Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.[1] - Poor Reagent Quality: Impurities in starting materials like α-haloketones or thiourea can lead to side product formation.[2] - Incorrect Stoichiometry: Inaccurate molar ratios of reactants can result in incomplete conversion.[1] - Inefficient Mixing: Poor agitation in large reactors can lead to localized concentration gradients and side reactions. | - Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For the Hantzsch synthesis, temperatures around 60-100°C are often employed.[3][4] - Reagent Qualification: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before use.[1] - Precise Dosing: Implement calibrated dosing systems for accurate addition of all reactants. - Agitation Study: Characterize and optimize mixing parameters (e.g., impeller type, agitation speed) for the specific reactor geometry. |
| Exothermic Runaway | - Rapid Reagent Addition: The Hantzsch synthesis is often exothermic. Rapid addition of a reactant, especially at a large scale, can lead to an uncontrolled temperature increase. - Inadequate Cooling: The reactor's cooling capacity may be insufficient for the heat generated by the reaction. | - Controlled Addition: Add the most reactive reagent (often the α-haloketone) slowly and sub-surface to control the reaction rate and heat generation. - Process Safety Assessment: Conduct a thorough process safety review, including reaction calorimetry, to understand the thermal hazards and ensure adequate cooling capacity. - Use of a Co-solvent: Employing a co-solvent can help to moderate the reaction rate and improve heat dissipation. |
| Difficult Product Isolation and Purification | - High Product Solubility: The 2-aminothiazole intermediate may be highly soluble in the reaction solvent, leading to low recovery during crystallization.[2] - Impurity Co-precipitation: Process-related impurities may co-crystallize with the desired product, making purification difficult. - Polymorphism: The product may exist in multiple crystalline forms (polymorphs), each with different physical properties, affecting filtration and drying. | - Solvent Screening: Conduct a solvent screen to identify an anti-solvent that effectively precipitates the product while leaving impurities in solution.[2] - Controlled Crystallization: Develop a controlled crystallization process by optimizing cooling profiles, seeding strategies, and agitation to promote the formation of the desired polymorph with a consistent particle size distribution. - Recrystallization: If necessary, perform a recrystallization from a suitable solvent system to improve purity. |
| Impurity Formation | - Side Reactions: Over-reaction, dimerization, or degradation of starting materials or product can lead to a complex impurity profile.[2] - Regioselectivity Issues: In the case of unsymmetrical α-haloketones, lack of regiocontrol can lead to the formation of isomeric impurities. | - Reaction Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and detect the formation of impurities in real-time. - pH Control: The pH of the reaction mixture can influence the rate of side reactions. Maintaining an optimal pH can improve product purity. - Quenching Strategy: Develop an effective quenching procedure to stop the reaction at the optimal point and prevent further impurity formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-aminothiazole intermediates?
A1: The Hantzsch thiazole synthesis is the most widely employed method for the industrial production of 2-aminothiazole derivatives.[5] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.[5] While the classical approach is robust, several modifications have been developed to improve its efficiency and sustainability on a large scale, including one-pot procedures and the use of reusable catalysts.[3][4]
Q2: How can I control the exothermicity of the Hantzsch synthesis during scale-up?
A2: Controlling the exothermic nature of the Hantzsch synthesis is critical for safe scale-up. Key strategies include:
-
Slow, controlled addition of the α-haloketone: This is the most effective way to manage the rate of heat generation.
-
Adequate reactor cooling: Ensure the reactor's heat removal capacity is sufficient for the scale of the reaction.
-
Use of a suitable solvent: The solvent can act as a heat sink. Solvents with higher heat capacities can be beneficial.
-
Reaction calorimetry studies: Performing studies such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide crucial data on the heat of reaction and the rate of heat release, enabling the design of a safe process.
Q3: What are the key parameters to consider for the crystallization of 2-aminothiazole intermediates?
A3: A well-controlled crystallization process is essential for isolating a pure and physically consistent product. Key parameters to consider include:
-
Solvent and Anti-solvent Selection: The choice of solvent system is crucial for achieving high yield and purity.
-
Supersaturation Control: The level of supersaturation drives the crystallization process. It can be controlled by cooling rate, anti-solvent addition rate, or solvent evaporation.
-
Seeding: Introducing seed crystals of the desired polymorph can control the crystal form and particle size.
-
Agitation: Proper mixing ensures uniform temperature and concentration, leading to a more consistent product.
-
pH: The pH of the crystallization medium can affect the solubility of the product and impurities.
Q4: What are common impurities in 2-aminothiazole synthesis and how can they be minimized?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions (such as dimers or trimers of the α-haloketone), and regioisomers if an unsymmetrical ketone is used. To minimize these:
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, and stoichiometry can favor the desired reaction pathway.
-
In-Process Controls: Monitor the reaction closely to stop it once the starting material is consumed and before significant byproduct formation occurs.
-
Purification: Employ robust purification methods like recrystallization or column chromatography if high purity is required. For large-scale production, crystallization is the preferred method.[2]
Q5: Are there more environmentally friendly ("green") approaches for 2-aminothiazole synthesis?
A5: Yes, several green chemistry approaches have been developed. These include the use of biodegradable catalysts and solvents like lactic acid, which can serve as both a catalyst and a solvent, simplifying the process and reducing environmental impact.[3][6] Additionally, methods utilizing reusable solid-supported catalysts are gaining traction as they simplify catalyst removal and reduce waste.[7][8] Microwave-assisted synthesis can also be a greener alternative by reducing reaction times and energy consumption, although its scalability can be a challenge.[7]
Data Presentation
Table 1: Effect of Catalyst and Solvent on Hantzsch Synthesis of a 2-Aminothiazole Derivative
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | 65 | [1] |
| Lactic Acid | Lactic Acid | 90-100 | 0.25 | 96 | [3][6] |
| Montmorillonite-K10 | DMSO | 80 | 2 | High (unspecified) | [4] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 | 2-3.5 | 79-90 | [8][9] |
| Copper(II) Bromide | Acetonitrile | Reflux | 3 | 85 | [10] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Basic Alumina | Dichloromethane | 8-10 h | 70-80 | [7] |
| Microwave Irradiation | Basic Alumina | Dichloromethane | 2-3 min | 85-95 | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Lactic Acid
This protocol is adapted from a method utilizing lactic acid as both a catalyst and a solvent.[3][6]
-
Reactant Mixture: In a suitable reactor, charge the aralkyl ketone (1.0 eq) and lactic acid.
-
Bromination: While stirring, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Thiourea Addition: After the addition of NBS is complete, add thiourea (1.1 eq).
-
Reaction: Heat the reaction mixture to 90-100°C and maintain for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum.
Protocol 2: Synthesis using a Reusable Solid-Supported Catalyst
This protocol is a general procedure based on methods using solid-supported catalysts.[8][9]
-
Reactant Mixture: In a reactor, combine the α-haloketone (1.0 eq), thiourea (1.1 eq), and the solid-supported catalyst (e.g., silica-supported tungstosilisic acid, 15 mol%).
-
Solvent Addition: Add a suitable solvent, such as an ethanol/water mixture.
-
Reaction: Heat the mixture to the optimal temperature (e.g., 65°C) and stir. Monitor the reaction by TLC or HPLC.
-
Catalyst Removal: Upon completion, filter the hot reaction mixture to remove the solid catalyst. The catalyst can be washed, dried, and reused.
-
Product Isolation: Cool the filtrate to induce crystallization of the product.
-
Purification: The crude product can be collected by filtration and further purified by recrystallization if necessary.
Visualizations
Caption: A typical workflow for the scale-up synthesis of a pharmaceutical intermediate.
Caption: A decision tree for troubleshooting low yields in 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. bepls.com [bepls.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Aminothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-aminothiazole derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many 2-aminothiazole derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many 2-aminothiazole derivatives is often due to their molecular structure. The thiazole ring system, while important for biological activity, can contribute to a hydrophobic character. Furthermore, the crystalline solid form of these compounds can possess high lattice energy, making it difficult for water molecules to solvate the individual molecules.[1]
Q2: What is the first step I should take when encountering a solubility issue with a new 2-aminothiazole derivative?
A2: A systematic assessment of the compound's solubility profile is the recommended first step. This involves determining the thermodynamic (equilibrium) solubility in various media to understand its behavior. Key assessments include:
-
Aqueous Buffers: Test solubility at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to evaluate the impact of ionization on solubility.[1]
-
Organic Solvents: Evaluate solubility in common organic solvents like DMSO, ethanol, methanol, and acetonitrile. This is crucial for preparing stock solutions.[1]
-
Biorelevant Media: For compounds intended for in vivo studies, assessing solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide insights into their potential oral bioavailability.[1]
Q3: How does pH affect the solubility of 2-aminothiazole derivatives?
A3: The solubility of 2-aminothiazole derivatives is often pH-dependent.[2][3] The amino group on the thiazole ring can be protonated under acidic conditions, forming a more soluble salt.[2][3] Therefore, adjusting the pH of the assay buffer to be slightly acidic may increase the solubility of your compound. However, it is crucial to ensure that the chosen pH does not cause compound degradation or interfere with the assay's biological system.[2]
Q4: What are the common strategies to enhance the solubility of these compounds for in vitro assays?
A4: Several methods can be employed to improve the aqueous solubility of 2-aminothiazole derivatives for experimental assays:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common approach.[2]
-
pH Adjustment: As mentioned, modifying the pH of the buffer can increase solubility.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their apparent solubility.[2][4]
-
Salt Formation: For derivatives with a suitable pKa, conversion to a more soluble salt form can be an effective strategy.[2]
Troubleshooting Guide
Issue: My 2-aminothiazole derivative, dissolved in a co-solvent like DMSO, precipitates when diluted into my aqueous assay buffer.
-
Cause: The high concentration of the compound in the organic stock solution becomes supersaturated upon dilution into the aqueous buffer, where its solubility is much lower.
-
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable percentage of the co-solvent in your assay that does not affect the biological system (e.g., cell viability, enzyme activity). Prepare the stock solution at a concentration that, upon final dilution, results in a co-solvent concentration within this tolerable limit.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in a mixture of the co-solvent and aqueous buffer before the final dilution into the assay medium.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay buffer can help to maintain the compound's solubility. However, compatibility with the assay must be verified.
-
Consider Alternative Solubilization Methods: If precipitation persists, explore other methods like cyclodextrin complexation.
-
Issue: Adjusting the pH to increase solubility is affecting my cell-based assay.
-
Cause: Extreme pH values can be toxic to cells or alter the ionization state of other critical components in the assay medium, affecting the biological readout.
-
Solutions:
-
Determine pH Tolerance: Establish the pH range within which your cells remain viable and the assay performs optimally.
-
Localized pH Modification: If possible, prepare a concentrated stock of your compound in a buffer with a slightly adjusted pH and then dilute it into the final assay medium, ensuring the final pH of the assay remains within the tolerated range.
-
Alternative Strategies: If a suitable pH cannot be found, other solubilization methods that do not rely on pH modification, such as the use of co-solvents or cyclodextrins, should be prioritized.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the polarity of the solvent mixture.[2] | Simple and widely used for in vitro assays. | Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.[2] |
| pH Adjustment | Ionizing the molecule to a more soluble form.[2][3] | Effective for ionizable compounds. | Can affect biological systems and compound stability.[2] |
| Cyclodextrins (e.g., HP-β-CD) | Forming a host-guest inclusion complex, with the hydrophobic compound inside the cyclodextrin cavity.[2][4] | Generally low toxicity; can significantly increase apparent solubility. | May not be suitable for all molecules; can be a more complex formulation. |
| Salt Formation | Creating a salt form with higher aqueous solubility.[2] | Can lead to a significant increase in solubility and dissolution rate. | Requires a suitable pKa; not always successful.[2] |
Experimental Protocols
Protocol 1: Solubility Assessment using the Shake-Flask Method
This protocol determines the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the 2-aminothiazole derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of a 2-Aminothiazole Derivative-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.[2]
-
HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in deionized water.
-
Complex Formation: Add the 2-aminothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio. Stir the mixture at room temperature for 24 hours to facilitate the formation of the inclusion complex.[2]
-
Freezing: Freeze the resulting solution at -80°C.[2]
-
Lyophilization: Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[2]
-
Characterization: The resulting solid can be characterized for solubility enhancement and physical properties.
Visualizations
References
minimizing side reactions in α-bromination of carbonyl precursors
Welcome to the Technical Support Center for Carbonyl α-Bromination. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the α-bromination of carbonyl compounds?
The most prevalent side reactions include polybromination, where more than one bromine atom is added to the α-position(s), and for aromatic carbonyls, electrophilic substitution on the aromatic ring.[1] Under basic conditions, the haloform reaction can occur if a methyl ketone is used, leading to cleavage of a carbon-carbon bond and formation of a carboxylate anion and bromoform (CHBr₃).[2] Additionally, using reagents like N-Bromosuccinimide (NBS) can sometimes lead to the formation of dibromo compounds or α-bromoketones as side products in other reaction types, such as allylic bromination.[3][4][5]
Q2: How can I prevent polybromination?
Polybromination is particularly problematic under basic conditions.[6] The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-protons, making subsequent bromination faster than the first.[2] To achieve monobromination and prevent this, it is generally recommended to perform the reaction under acidic conditions.[7][8] In an acid-catalyzed reaction, the rate-determining step is the formation of the enol intermediate.[9][10] Once the monobrominated product is formed, the electron-withdrawing effect of the bromine atom destabilizes the transition state for further enolization, thus suppressing polybromination.[8] Careful control over the stoichiometry of the brominating agent (using just over one equivalent) is also crucial.
Q3: How do I control which α-carbon is brominated on an unsymmetrical ketone?
Controlling regioselectivity depends on the reaction conditions, which determine whether the kinetic or thermodynamic enol/enolate is formed.
-
Acid-Catalyzed (Thermodynamic Control): Under acidic conditions, the more stable, more substituted enol is preferentially formed.[11][12] This leads to the bromination of the more substituted α-carbon. This process is reversible, allowing for equilibration to the thermodynamically favored enol.[11]
-
Base-Promoted (Kinetic Control): Under basic conditions, a strong, sterically hindered base will preferentially remove the less sterically hindered proton, leading to the formation of the kinetic enolate.[11] This results in bromination at the less substituted α-carbon. To ensure kinetic control, an excess of a strong base at low temperatures is typically used to make the enolate formation irreversible.[11]
Q4: My reaction with an aryl ketone is brominating the aromatic ring instead of the α-position. How can I fix this?
Ring bromination is a competing electrophilic aromatic substitution reaction. To favor α-bromination over ring bromination, the choice of brominating agent and conditions is key. Using N-Bromosuccinimide (NBS) with an acid catalyst is often preferred for α-bromination of carbonyl derivatives, as it can be high-yielding with fewer side products.[3][4] Milder brominating agents like pyridinium hydrobromide perbromide (PHP) can also provide better selectivity for the α-position.[13] Avoiding harsh conditions and strong Lewis acids that promote aromatic substitution is also recommended.
Q5: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?
NBS offers several advantages over Br₂. It is a white crystalline solid that is easier and safer to handle than the fuming, highly corrosive liquid Br₂.[14] NBS provides a low, constant concentration of Br₂ in the reaction mixture, which can help to prevent side reactions like the addition of bromine across double bonds in allylic bromination substrates.[14] For α-bromination, reacting enolates, enol ethers, or enol acetates with NBS is often the preferred method due to high yields and minimal side-products.[4]
Q6: Why is α-bromination of carboxylic acids difficult, and how is it achieved?
Direct α-bromination of carboxylic acids with Br₂ is generally unsuccessful because they do not enolize sufficiently.[15][16] The acidic carboxylic acid proton is removed before an α-hydrogen. The Hell-Volhard-Zelinskii (HVZ) reaction overcomes this by first converting the carboxylic acid into a more reactive acyl bromide using phosphorus tribromide (PBr₃).[15][16] The acyl bromide readily forms an enol, which then reacts with Br₂ at the α-position.[15][16] Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My product is polybrominated.
| Possible Cause | Solution |
| Base-Promoted Conditions | The reaction was run under basic conditions, which activates the product for further bromination.[6] |
| Switch to Acidic Conditions: Use an acid catalyst (e.g., acetic acid, HBr).[7][17] This favors monohalogenation as the first bromine atom deactivates the product toward further enolization.[8] | |
| Incorrect Stoichiometry | More than one equivalent of the brominating agent was used. |
| Use Stoichiometric Control: Carefully measure and use only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (Br₂, NBS, etc.).[18] |
Problem 2: The bromine is on the wrong α-carbon of my unsymmetrical ketone.
| Possible Cause | Solution |
| Undesired Thermodynamic Product | You performed an acid-catalyzed reaction, which yielded the thermodynamically favored product (bromination at the more substituted carbon), but you wanted the kinetic product.[11] |
| Use Kinetic Conditions: Employ a strong, sterically hindered base (e.g., LDA) at low temperatures (e.g., -78 °C) to form the kinetic enolate, followed by the addition of the brominating agent. This favors bromination at the less substituted carbon. | |
| Undesired Kinetic Product | You performed a base-promoted reaction, which yielded the kinetically favored product (bromination at the less substituted carbon), but you wanted the thermodynamic product.[11] |
| Use Thermodynamic Conditions: Use acidic conditions (e.g., Br₂ in acetic acid). This allows the enol to equilibrate and favors bromination at the more substituted, thermodynamically more stable position.[10][11] |
Problem 3: The reaction is slow, incomplete, or has a low yield.
| Possible Cause | Solution |
| Insufficient Catalyst | The concentration of the acid or base catalyst is too low to facilitate enol/enolate formation at a reasonable rate. |
| Optimize Catalyst Loading: Increase the amount of catalyst. For acid-catalyzed reactions, a catalytic amount is sufficient as the HBr generated autocatalyzes the reaction.[7] | |
| Low Temperature | The reaction temperature may be too low for the reaction to proceed efficiently. |
| Increase Temperature: Gently warm the reaction mixture. For example, some brominations of acetophenone derivatives show optimal yields at around 90 °C.[19] Monitor carefully to avoid an increase in side reactions. | |
| Water in the Reaction | For reactions using NBS in non-aqueous solvents like CCl₄, the presence of water can hydrolyze the desired product.[4] |
| Ensure Anhydrous Conditions: Use anhydrous solvents and consider adding a reagent like barium carbonate to maintain anhydrous and acid-free conditions.[4] | |
| Impure Reagents | Old or impure NBS can decompose over time, releasing bromine and leading to side reactions.[4] |
| Use Freshly Recrystallized NBS: Using pure, freshly recrystallized NBS can help minimize the formation of side products like α-bromoketones and dibromo compounds.[4][5] |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of α-Bromoacetophenone Derivatives
Conditions: Molar ratio of acetophenone derivative to pyridine hydrobromide perbromide = 1.0:1.1.
| Substrate | Yield at 80 °C (%) | Yield at 90 °C (%) | Yield at 100 °C (%) | Yield at 120 °C (%) |
| 4-Trifluoromethylacetophenone | 85 ± 8 | 90 ± 5 | 88 ± 6 | 87 ± 5 |
| 4-Trifluoromethoxyacetophenone | 80 ± 6 | 88 ± 7 | 86 ± 8 | 85 ± 7 |
| (Data adapted from a study on α-bromination of acetophenone derivatives)[19] |
Experimental Protocols
General Protocol for Acid-Catalyzed α-Bromination of a Ketone
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (1.05 eq) or N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution (if using Br₂)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a fume hood.
-
Dissolve the ketone (1.0 eq) in glacial acetic acid in the flask and cool the mixture in an ice bath to below 10 °C.[20]
-
If using Br₂, dissolve it (1.05 eq) in a small amount of glacial acetic acid and add it to the dropping funnel. If using NBS, it can often be added in portions directly to the reaction mixture.
-
Slowly add the bromine solution or NBS to the stirred ketone solution. Maintain the temperature below 10 °C during the addition.[20]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[20]
-
Once the reaction is complete (typically 1-3 hours), carefully pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent like dichloromethane.[20]
-
Separate the organic layer. If excess bromine was used (indicated by a persistent orange/brown color), wash the organic layer with a saturated sodium bisulfite solution until the color disappears.[20]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.[20]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude α-bromo ketone.[20]
-
Purify the crude product by recrystallization, distillation, or column chromatography as appropriate.
Visualizations
Caption: Troubleshooting workflow for common α-bromination issues.
Caption: Decision guide for regioselective α-bromination.
Caption: General mechanism for acid-catalyzed α-bromination.
References
- 1. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]
- 2. An Introduction to Enols & Enolates — Making Molecules [emu-guava-3am9.squarespace.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 19. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
troubleshooting low conversion in Suzuki coupling of aminothiazoles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki coupling of aminothiazoles. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide: Low Conversion or Reaction Failure
Low conversion is a frequent challenge in the Suzuki coupling of aminothiazoles, often stemming from the unique electronic and coordinating properties of the aminothiazole ring.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.
Problem 1: The reaction shows little to no product formation.
Q: My reaction isn't working at all. Where should I start troubleshooting?
A: When facing a complete reaction failure, it's best to start by systematically verifying your reaction setup and the quality of your reagents. A logical workflow can help pinpoint the issue efficiently. Begin by checking the most common failure points: catalyst activity, reagent stability, and reaction conditions.[3]
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Q: How can I be sure my palladium catalyst is active?
A: The active catalytic species is Pd(0).[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can be inefficient.[3] Some common issues include:
-
Degradation: Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[3]
-
Catalyst Poisoning: The nitrogen and sulfur atoms in the aminothiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][4][5] This is a known issue with nitrogen-containing heterocycles.[2]
-
Precatalyst Choice: Modern precatalysts, such as Buchwald G3/G4 palladacycles or PEPPSI™-type catalysts, are designed for more efficient and clean generation of the active Pd(0) species.[3][6]
To test your catalyst's activity, run a control reaction with known reactive partners, like bromobenzene and phenylboronic acid.[3] If this simple reaction fails, your catalyst is likely inactive.
Diagnosing Catalyst Issues
Caption: A logical diagram for diagnosing catalyst deactivation.
Q: My boronic acid might be the problem. How can I check and prevent its decomposition?
A: Boronic acids are susceptible to several side reactions that consume them before they can participate in the catalytic cycle.[7]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, effectively removing it from the reaction.[3][8] It is often promoted by high temperatures and the presence of water.[4]
-
Homocoupling: Two molecules of the boronic acid can couple together, especially in the presence of oxygen.[9]
-
Boroxine Formation: In anhydrous conditions, boronic acids can form unreactive cyclic anhydrides called boroxines.[3][7]
To mitigate these issues, check the purity of your boronic acid by NMR before use.[3] Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which release the boronic acid slowly under the reaction conditions, minimizing degradation.[3][7][8]
Problem 2: The reaction is sluggish and gives low yields, with significant side products.
Q: I'm getting some product, but the yield is poor. How can I optimize the reaction conditions?
A: Low yields often indicate that the reaction conditions are not optimal for your specific substrates. The choice of base, solvent, and temperature are all critical and highly interdependent.[4][10]
-
Base Selection: The base activates the boronic acid for transmetalation.[11] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base are critical. For instance, K₃PO₄ is a strong base often used, while Cs₂CO₃ can be superior in some systems.[1][12]
-
Solvent Effects: The solvent influences reagent solubility and can affect the catalytic cycle.[13][14] Common choices include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent.[1] The presence of water can profoundly increase catalyst activity in some cases but may also promote protodeboronation.[4][13] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have been developed for challenging heteroaryl couplings.[15]
-
Temperature: Suzuki couplings are typically heated (80-120 °C), but excessively high temperatures can accelerate catalyst decomposition and side reactions.[1][4]
Systematic screening of these parameters is often necessary to find the optimal conditions for your specific aminothiazole substrate.[16]
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Suzuki coupling?
A1: The generally accepted mechanism involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aminothiazole halide to form a Pd(II) complex.
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[17]
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Q2: Which palladium ligand is best for coupling with aminothiazoles?
A2: There is no single "best" ligand, as the optimal choice is substrate-dependent. However, due to the potential for catalyst inhibition by the aminothiazole, bulky and electron-rich phosphine ligands are often effective.[18][19] Ligands like XPhos, SPhos, or tri-tert-butylphosphine can promote the crucial oxidative addition and reductive elimination steps and may be more resistant to poisoning.[6][19]
Q3: Can I use an aminothiazole chloride instead of a bromide?
A3: While possible, aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[20][21] Achieving good conversion with an aminothiazole chloride often requires more specialized conditions, such as more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and potentially higher temperatures.[6][21]
Q4: My reaction mixture turned black. What does this mean?
A4: The formation of a black precipitate, known as palladium black, is a common sign of catalyst decomposition.[3][4] This indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by high temperatures, the presence of oxygen, or reaction conditions that are too harsh for the catalyst/ligand system.[3][4] Using more robust ligands or precatalysts can help prevent this decomposition.[19]
Quantitative Data Summary
The following table summarizes representative data for the Suzuki coupling of a bromo-aminobenzothiazole with various aryl boronic acids, illustrating the impact of solvent on yield. Optimization is required for specific substrates.
Table 1: Effect of Solvent on Suzuki Coupling of 2-amino-6-bromobenzothiazole [22]
| Entry | Aryl Boronic Acid | Solvent (Solvent:H₂O 4:1) | Time (h) | Yield (%) |
| 1 | p-Tolylboronic acid | Toluene | 31 | 58 |
| 2 | p-Tolylboronic acid | 1,4-Dioxane | 31 | 71 |
| 3 | p-Tolylboronic acid | DMF | 31 | 64 |
| 4 | 4-Methoxyphenylboronic acid | 1,4-Dioxane | 31 | 81 |
| 5 | Phenylboronic acid | 1,4-Dioxane | 31 | 75 |
Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), 95 °C.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-aminothiazole
This protocol is a general starting point and should be optimized for specific substrates.[1][22]
Materials:
-
Bromo-aminothiazole derivative (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the bromo-aminothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1][4]
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[1]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. quora.com [quora.com]
- 22. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Cleavage of Thiazoles from Solid Support
Welcome to the Technical Support Center for solid-phase thiazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the cleavage of thiazoles from solid supports.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when cleaving thiazoles from a solid support?
A1: Low yields in thiazole cleavage can stem from several factors:
-
Incomplete Cleavage: The reaction time may be too short, or the cleavage cocktail may not be sufficiently potent for the specific linker. For instance, some linkers require extended exposure to strong acids like Trifluoroacetic Acid (TFA) for efficient cleavage.[1]
-
Side Reactions: The thiazole ring or other functional groups on your molecule may be susceptible to degradation or modification under the cleavage conditions. Acid-labile protecting groups, for example, can generate reactive cations that lead to unwanted side products if not properly scavenged.[2][3]
-
Adsorption to the Resin: The cleaved thiazole product may non-covalently adsorb to the resin beads, preventing its complete recovery. Thorough washing of the resin with fresh cleavage cocktail or a suitable solvent after filtration is crucial.[1]
-
Inefficient Precipitation: The choice of solvent for precipitating the cleaved product is critical. If the product has some solubility in the precipitation solvent (commonly diethyl ether), the yield will be diminished. Using cold ether and a sufficient volume is important.[1][4]
Q2: How can I minimize side reactions during TFA-mediated cleavage of my thiazole-containing compound?
A2: Minimizing side reactions during TFA cleavage is crucial for obtaining a pure product. The key is to use an appropriate scavenger cocktail. Scavengers are reagents that "trap" reactive carbocations generated from the cleavage of protecting groups and the resin linker.[2] For example, triisopropylsilane (TIS) is a very effective scavenger for trityl cations. Water can also act as a scavenger.[2] For sensitive residues, more complex scavenger mixtures may be necessary.
Q3: My mass spectrometry data shows incomplete removal of protecting groups. What should I do?
A3: Incomplete deprotection is a common issue. Here are a few troubleshooting steps:
-
Extend the Cleavage Time: Some protecting groups are more difficult to remove and may require longer exposure to the cleavage cocktail. It is advisable to perform a time-course experiment (e.g., 2, 4, and 6 hours) to determine the optimal cleavage time.[5]
-
Increase TFA Concentration: If you are using a dilute TFA solution, increasing the concentration may be necessary. However, be aware that higher acid concentrations can also increase the risk of side reactions.[6]
-
Repeat the Cleavage: If a single cleavage step is insufficient, you can precipitate the product, wash it, and subject it to a second cleavage treatment with a fresh cocktail.[3]
Q4: Can the thiazole ring itself be sensitive to strong acid cleavage conditions?
A4: Yes, under certain conditions, the thiazole ring can be susceptible to acid-mediated degradation. For example, heating thiazole-2-yl-(amino)-methylphosphonates with aqueous HCl has been shown to lead to decomposition.[7] While TFA cleavage is typically performed at room temperature, it is important to be aware of the potential for ring instability, especially with prolonged reaction times or elevated temperatures. The substitution pattern on the thiazole ring can also influence its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time. Increase the concentration of the cleavage reagent (e.g., TFA). Consider a stronger cleavage cocktail. Re-cleave the resin with a fresh cocktail. |
| Product is soluble in the precipitation solvent. | Ensure the precipitation solvent (e.g., diethyl ether) is ice-cold. Use a larger volume of the precipitation solvent (at least 10-fold excess).[2] Try a different non-polar solvent like methyl tert-butyl ether (MTBE).[1] | |
| Product is adsorbed to the resin. | Wash the resin thoroughly with fresh cleavage cocktail or a suitable solvent (e.g., DCM) after the initial filtration.[1] | |
| Presence of Side Products in Mass Spectrum | Reactive intermediates (e.g., carbocations) are causing side reactions. | Add or increase the concentration of scavengers in your cleavage cocktail (e.g., TIS, water, phenol).[2] |
| The thiazole ring is degrading. | Reduce the cleavage reaction time. Perform the cleavage at a lower temperature (e.g., in an ice bath).[8] | |
| Incomplete Removal of Protecting Groups | Insufficient cleavage time or reagent concentration. | Extend the reaction time.[5] Use a higher concentration of the cleavage reagent. |
| Steric hindrance around the protecting group. | Consider using a less bulky protecting group in future syntheses. For particularly stubborn groups, a repeated cleavage may be necessary.[3] |
Experimental Protocols
Protocol 1: General TFA-Mediated Cleavage of Thiazoles from Rink Amide Resin
This protocol is a general guideline for the cleavage of thiazoles synthesized on an acid-labile resin such as Rink Amide.
Materials:
-
Thiazole-bound resin (dried under vacuum)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried thiazole-bound resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl the mixture occasionally and allow the reaction to proceed at room temperature for 2-3 hours. For potentially sensitive compounds, the reaction can be performed at 0°C in an ice bath.[8]
-
Product Isolation: Filter the resin and collect the filtrate containing the cleaved thiazole. Wash the resin twice with a small volume of fresh TFA or DCM to ensure complete recovery of the product.[2][8]
-
Precipitation: In a centrifuge tube, add a 10-fold volume of ice-cold diethyl ether. Slowly add the TFA filtrate to the ether while gently vortexing. A precipitate of your thiazole product should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the product. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the thiazole pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Traceless Cleavage of Thiazoles from Modified Rink Resin
This method allows for the formation of thiazoles without a functional group handle from the resin.
Materials:
-
Resin-bound thioamide (prepared from Rink Amide resin and Lawesson's reagent)
-
α-haloketone (e.g., 3-nitrophenacyl bromide)
-
Tetrahydrofuran (THF)
-
Aminomethyl polystyrene (for scavenging excess α-haloketone, if necessary)
Procedure:
-
Suspension: Suspend the resin-bound thioamide (e.g., 300 mg) in THF (5 mL).
-
Cleavage Reaction: Add the α-haloketone (e.g., 0.6 equivalents of 3-nitrophenacyl bromide). Heat the reaction mixture at reflux for 16 hours.
-
Filtration: Allow the reaction to cool to room temperature. Filter the resin and collect the filtrate containing the cleaved thiazole.
-
Washing: Wash the resin with additional THF and combine the filtrates.
-
Purification (if necessary): If excess α-chloroketone was used, the cleavage mixture can be treated with aminomethyl polystyrene to sequester the unreacted reagent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude thiazole product.
Data Summary
Table 1: Comparison of Cleavage Cocktails for a Model Peptide (for illustrative purposes, adapt for thiazoles when data is available)
| Cleavage Cocktail | Composition | Target Residues | Efficacy | Reference |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose | Good for peptides without highly sensitive residues | [2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Cys, Met, Trp, Arg | Excellent for peptides with multiple sensitive residues | [2] |
Visualizations
Caption: Experimental workflow for the cleavage of thiazoles from a solid support.
Caption: Troubleshooting decision tree for thiazole cleavage from solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Structure-Activity Relationships of 2-Aminothiazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of next-generation therapeutics. This guide provides a comparative analysis of 2-aminothiazole inhibitors targeting key kinases implicated in cancer and inflammatory diseases: Src family kinases (Src and Lck) and Aurora kinases.
I. Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50) of various 2-aminothiazole derivatives against their respective kinase targets. These datasets highlight key structural modifications that influence potency and selectivity.
Pan-Src Family Kinase Inhibitors
The 2-aminothiazole core was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor.[1][2] SAR studies on this scaffold revealed critical interactions and substitutions that govern inhibitory activity.
| Compound | R1 (Thiazole C5) | R2 (2-amino substituent) | Lck IC50 (nM) | Src IC50 (nM) |
| 1 | -H | -H | >10,000 | >10,000 |
| Dasatinib (2) | -C(O)NH(2-chloro-6-methylphenyl) | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | 0.6 | 0.8 |
| 12m | -C(O)NH(2-chloro-6-methylphenyl) | 2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl | 0.4 | 0.5 |
| Analog A | -C(O)NH(phenyl) | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | 2.5 | 3.2 |
| Analog B | -C(O)NH(2-chloro-6-methylphenyl) | 2-methylpyrimidin-4-yl | 15 | 20 |
Data compiled from multiple sources, specific values may vary based on assay conditions.
Key SAR Insights for Src/Lck Inhibition:
-
C5-Amide Substitution: A carboxamide group at the C5 position of the thiazole ring is crucial for potent activity. The nature of the aryl group on the amide significantly impacts potency, with substitutions like 2-chloro-6-methylphenyl providing optimal interactions within the kinase ATP-binding pocket.[1]
-
2-Amino Pyrimidine Moiety: Substitution on the 2-amino group with a pyrimidine ring is a key feature for high-affinity binding.
-
Piperazine Group: The presence of a piperazine or similar basic group on the pyrimidine ring often enhances cellular activity and pharmacokinetic properties.
Aurora Kinase Inhibitors
2-Aminothiazole derivatives have also been developed as potent inhibitors of Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in cancer.
| Compound | R (2-amino substituent) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| VX-680 (Tozasertib) | 4-(4-(N-methylcarbamoyl)phenylamino)pyrimidine | 2.5 | 25 |
| Analog C | 4-(phenylamino)pyrimidine | 150 | 1800 |
| Analog D | 4-(4-methoxyphenylamino)pyrimidine | 80 | 950 |
| Analog E | 4-(4-chlorophenylamino)pyrimidine | 35 | 400 |
Data presented is representative of SAR studies in the field.
Key SAR Insights for Aurora Kinase Inhibition:
-
N-Phenylpyrimidin-4-amine Core: Similar to Src inhibitors, a substituted pyrimidine at the 2-amino position is beneficial.
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring of the pyrimidinamine moiety significantly influence potency and selectivity between Aurora A and Aurora B. Electron-withdrawing and hydrogen-bond-accepting groups can enhance activity.
II. Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the signaling pathways in which the targeted kinases operate.
Caption: Simplified Src kinase signaling pathway.
Caption: Role of Aurora kinases in the cell cycle.
III. Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor potency. Below are representative protocols for key assays.
In Vitro Kinase Activity Assay (Radiometric)
This protocol describes a common method for measuring the phosphotransferase activity of kinases like Src and Lck.
Materials:
-
Recombinant human kinase (e.g., Src, Lck)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Peptide substrate (e.g., cdc2-derived peptide for Lck)
-
[γ-³³P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and the 2-aminothiazole inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., K562 for Bcr-Abl/Src inhibition, HeLa for Aurora inhibition)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
2-aminothiazole inhibitors
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 2-aminothiazole inhibitors for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
IV. Conclusion
The 2-aminothiazole scaffold has proven to be a versatile template for the development of potent kinase inhibitors. SAR studies consistently highlight the importance of substitutions at the C5 and 2-amino positions for achieving high potency and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and evaluation of novel 2-aminothiazole-based kinase inhibitors for therapeutic applications.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4- vs. 5-Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The substitution pattern on the thiazole ring plays a pivotal role in determining the pharmacological profile of these derivatives. This guide provides an objective comparison of the biological activities of 4- and 5-substituted 2-aminothiazoles, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Data Presentation: A Comparative Overview
The biological activities of 4- and 5-substituted 2-aminothiazoles are diverse, with significant potential in anticancer, antimicrobial, and kinase inhibition domains. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.
Anticancer Activity
Substitutions at both the 4- and 5-positions of the 2-aminothiazole ring have yielded potent anticancer agents. The nature of the substituent and its position significantly influence the cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of 4- and 5-Substituted 2-Aminothiazoles (IC₅₀ in µM)
| Compound Type | Substitution | Cancer Cell Line | IC₅₀ (µM) |
| 4-Substituted | 4-(p-chlorophenyl) | Leukemia HL-60 | 1.3 ± 0.29[1] |
| 4-Substituted | 4-(tert-butyl) | H1299 (Lung) | 4.89[2] |
| 4-Substituted | 4-(tert-butyl) | SHG-44 (Glioma) | 4.03[2] |
| 5-Substituted | 5-bromo-4-(tert-butyl) | A2780 (Ovarian) | 1.4[3] |
| 5-Substituted | 5-ethyl carboxylate | RPMI-8226 (Leukemia) | 0.08[2] |
| 5-Substituted | 5-benzyl-4-(tert-butyl) | HeLa (Cervical) | 1.6 ± 0.8[2] |
| 5-Substituted | 5-aryl | HCT116 (Colon) | 0.0009 (9 nM) |
| 5-Substituted | 5-(4-ethoxyphenyl) | Various | 0.00003-0.0009 (0.03-0.9 nM)[2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents. The position of substitution can affect the spectrum and potency of their activity against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of 4- and 5-Substituted 2-Aminothiazoles (MIC in µg/mL)
| Compound Type | Substitution | Microorganism | MIC (µg/mL) |
| 4-Substituted | 4-aryl | Staphylococcus aureus | 50-200 |
| 4-Substituted | 4-aryl | Streptococcus agalactiae | 25-100 |
| 4-Substituted | 4-(quinolin-3-yl) | E. coli | 100[4] |
| 4-Substituted | 4-(quinolin-3-yl) | P. aeruginosa | 100[4] |
| 5-Substituted | 5-arylazo | E. coli | - |
| 5-Substituted | 5-arylazo | S. aureus | - |
| 5-Substituted | 5-(2,5-dichloro thienyl) | Various bacteria & fungi | 6.25-12.5[5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Kinase Inhibitory Activity
The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. The substitution at the 4- or 5-position can influence the selectivity and potency of these compounds against various kinases, which are crucial targets in cancer therapy.
Table 3: Comparative Kinase Inhibitory Activity of 4- and 5-Substituted 2-Aminothiazoles (IC₅₀ in nM)
| Compound Type | Substitution | Kinase Target | IC₅₀ (nM) |
| 4-Substituted | 4-aryl-5-aminomethyl | ROCK II | 20[6] |
| 4-Substituted | 4-aryl | CDK2 | 1-10[3] |
| 5-Substituted | N-(thiazol-5-yl) | Src | <1 |
| 5-Substituted | 5-carboxamide (Dasatinib) | pan-Src | Subnanomolar[7] |
| 5-Substituted | 5-halo | Aurora kinase | - |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols for the key assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-aminothiazole derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The 2-aminothiazole derivatives are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to the kinase activity.
Protocol:
-
Compound Preparation: A stock solution of the 2-aminothiazole derivative is prepared in DMSO and serially diluted.
-
Kinase Reaction: In a 96-well plate, the kinase, a suitable substrate peptide, and the test compound at various concentrations are combined in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: A reagent that stops the kinase reaction and depletes the remaining ATP is added, followed by a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of 2-aminothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of 2-Aminothiazole and 2-Aminothiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Heterocyclic Scaffolds in Medicinal Chemistry.
The 2-aminothiazole and 2-amino-1,3,4-thiadiazole moieties are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural similarities often lead to overlapping biological activities, yet subtle differences in their electronic and steric properties can result in significant variations in potency, selectivity, and overall pharmacological profiles. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory bioactivities of derivatives of these two heterocyclic systems, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison of Bioactivities
The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2-aminothiazole and 2-amino-1,3,4-thiadiazole derivatives, providing a basis for a direct comparison of their performance.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole and 2-Aminothiadiazole Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole | Dasatinib (BMS-354825) | Various Leukemia Lines | <0.001 | [1] |
| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide | Various Cancer Lines | Subnanomolar to Nanomolar | [1] | |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | [2] | |
| Thiazole-acetamide derivative | PC12, HepG2 | 0.309, 0.51 (mM) | [2] | |
| 2-Amino-1,3,4-thiadiazole | 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Medulloblastoma, Neuroblastoma, Glioma, Colon Adenocarcinoma, Lung Carcinoma | Proliferation Inhibition | [3][4] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon), MCF-7 (Breast) | 2.44, 23.29 | [5] | |
| 4-methyl-1,3,4-thiadiazole derivative (8e) | Panc-1 (Pancreatic) | 12.79 | [6] | |
| 4-methyl-1,3,4-thiadiazole derivative (8l) | Panc-1 (Pancreatic) | 12.22 | [6] |
Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole and 2-Aminothiadiazole Derivatives
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminothiazole | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 | [7] |
| Schiff base derivatives | S. aureus, S. epidermidis | Comparable to Ampicillin | [7] | |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. aureus, S. epidermidis | 4-16 | [1] | |
| 2-Amino-1,3,4-thiadiazole | 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | ||
| p-chlorophenyl derivative | S. aureus | 62.5 | ||
| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | 8-31.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole or 2-aminothiadiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]
-
Incubation: The plate is incubated for an additional 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[8]
-
Formazan Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength is typically above 650 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10][11]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) is prepared from a fresh culture.[10]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.[9][10]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be assessed visually or by using a plate reader.[9]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[13][14]
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered intraperitoneally or orally to the rats.[14] A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30 minutes), 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[14][15]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated control group.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of 2-aminothiazole and 2-aminothiadiazole derivatives.
Comparative Analysis of Bioactivity
Anticancer Activity
Both 2-aminothiazole and 2-aminothiadiazole scaffolds have yielded potent anticancer agents. The 2-aminothiazole core is notably present in the FDA-approved drug Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] This highlights the success of this scaffold in targeting specific enzymes involved in cancer signaling pathways. Research on 2-aminothiazole derivatives has revealed their ability to induce apoptosis through modulation of the Bcl-2 protein family and to cause cell cycle arrest.[16]
Derivatives of 2-amino-1,3,4-thiadiazole have also demonstrated significant anticancer activity against a range of cancer cell lines, including those of the nervous system, colon, and breast.[3][4][5] The mechanism of action for some of these compounds is also linked to the inhibition of key signaling pathways, with some derivatives showing potential as mTOR and EGFR inhibitors. The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core often enhances the anticancer effect.[5]
A direct comparison suggests that while 2-aminothiazoles have led to clinically approved drugs with very high potency (sub-nanomolar), 2-aminothiadiazoles represent a promising and actively researched area with compounds exhibiting low micromolar efficacy. The choice between these scaffolds may depend on the specific target and the desired physicochemical properties of the final drug candidate.
Antimicrobial Activity
Both heterocyclic systems have been extensively explored for the development of new antimicrobial agents. 2-Aminothiazole derivatives have shown a broad spectrum of activity, including potent antitubercular agents with MIC values in the sub-micromolar range.[7] The derivatization of the 2-amino group into Schiff bases or thioureas has been a successful strategy to enhance antimicrobial potency.[1]
Similarly, 2-amino-1,3,4-thiadiazole derivatives have exhibited good antibacterial and antifungal activities. Halogenated phenyl substituents on the thiadiazole ring have been shown to increase antibacterial activity, particularly against Gram-positive bacteria. In some comparative studies, thiadiazine derivatives, which are structurally related to aminothiadiazoles, have shown good activity against Gram-positive bacteria but lower activity against Gram-negative bacteria.
Overall, both scaffolds provide a versatile platform for the development of novel antimicrobial agents. The specific substitution patterns on the heterocyclic ring and the amino group are crucial in determining the spectrum and potency of antimicrobial action.
Anti-inflammatory Activity
Conclusion
The comparative analysis of 2-aminothiazole and 2-amino-1,3,4-thiadiazole derivatives reveals that both are highly valuable scaffolds in drug discovery, each with its own set of successful examples and promising areas of ongoing research.
-
2-Aminothiazoles have a proven track record, exemplified by the clinical success of Dasatinib, and are well-characterized in terms of their mechanisms of action, particularly in the realm of kinase inhibition and apoptosis induction.[1][16]
-
2-Amino-1,3,4-thiadiazoles represent a dynamic and fruitful area of research, with numerous derivatives showing potent anticancer and antimicrobial activities.[3][5] Their bioisosteric relationship with the thiazole ring makes them an attractive alternative for lead optimization.
For drug development professionals, the choice between these two scaffolds will likely be guided by the specific therapeutic target, the desired structure-activity relationship, and the overall drug-like properties required for a successful clinical candidate. Both heterocyclic systems will undoubtedly continue to be a source of novel and effective therapeutic agents.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. ibg.kit.edu [ibg.kit.edu]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the In Vitro ADME Profiling of Novel 2-Aminothiazole-5-Carboxamides
This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a representative set of novel 2-aminothiazole-5-carboxamide derivatives. The data presented herein is intended to serve as a practical example for researchers, scientists, and drug development professionals engaged in the evaluation of this chemical series. The following sections detail the experimental protocols for key in vitro ADME assays, present comparative data in tabular format, and illustrate the experimental workflows.
While the specific quantitative data in the tables is illustrative for a hypothetical series of compounds (Cmpd 1, Cmpd 2, Cmpd 3) and a reference compound, the methodologies are based on established industry-standard protocols. This allows for a clear understanding of how such a comparative analysis would be conducted and how the resulting data can be interpreted to guide drug discovery efforts.
Comparative ADME Data
The following tables summarize the in vitro ADME properties of the hypothetical novel 2-aminothiazole-5-carboxamides against a standard comparator.
Table 1: Aqueous Solubility
| Compound | Kinetic Solubility (µM) at pH 7.4 |
| Cmpd 1 | 150 |
| Cmpd 2 | 45 |
| Cmpd 3 | 210 |
| Warfarin (Reference) | > 200 |
Table 2: Membrane Permeability (PAMPA)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) at pH 7.4 | Permeability Class |
| Cmpd 1 | 8.5 | High |
| Cmpd 2 | 12.2 | High |
| Cmpd 3 | 2.1 | Medium |
| Propranolol (Reference) | 15.0 | High |
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cmpd 1 | 45 | 30.8 |
| Cmpd 2 | 18 | 77.0 |
| Cmpd 3 | > 60 | < 11.5 |
| Verapamil (Reference) | 28 | 49.5 |
Table 4: Human Plasma Protein Binding
| Compound | Fraction Unbound (fu) | % Bound |
| Cmpd 1 | 0.08 | 92.0 |
| Cmpd 2 | 0.02 | 98.0 |
| Cmpd 3 | 0.15 | 85.0 |
| Warfarin (Reference) | 0.01 | 99.0 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Kinetic Aqueous Solubility Assay
This assay determines the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral absorption.
-
Materials : Test compounds, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, 96-well plates.
-
Procedure :
-
Prepare 10 mM stock solutions of the test compounds in DMSO.
-
Serially dilute the stock solutions in DMSO.
-
Add the DMSO solutions to a 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations, ensuring the final DMSO concentration is ≤ 1%.
-
Shake the plate for 2 hours at room temperature.
-
Measure the amount of precipitate by light scattering or filter the solutions to remove precipitated compound.
-
Quantify the concentration of the compound in the supernatant/filtrate using LC-MS/MS.[1]
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is utilized to predict passive intestinal absorption of compounds by measuring their permeation across an artificial lipid membrane.[1]
-
Materials : 96-well donor and acceptor plates, artificial membrane solution (e.g., phosphatidylcholine in dodecane), PBS pH 7.4, test compounds.
-
Procedure :
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Add solutions of the test compounds (typically at 10-50 µM in PBS) to the donor wells.
-
Assemble the donor and acceptor plates and incubate for 4-16 hours at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[2]
-
Materials : Pooled human liver microsomes (HLM), NADPH regenerating system, PBS pH 7.4, test compounds, quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Procedure :
-
Pre-incubate liver microsomes (0.5 mg/mL) with the test compound (1 µM) in PBS at 37°C.[3]
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[3]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[3]
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[4]
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is commonly used.
-
Materials : RED device with dialysis membrane inserts (MWCO 12-14 kDa), human plasma, PBS pH 7.4, test compounds.[5]
-
Procedure :
-
Spike the test compound (typically at 1-5 µM) into human plasma.[6]
-
Add the plasma containing the compound to one chamber of the RED device insert and PBS to the other chamber.[5]
-
Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[6][7]
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.[7]
-
Matrix-match the samples by adding blank plasma to the buffer samples and buffer to the plasma samples.
-
Precipitate the proteins with ice-cold acetonitrile containing an internal standard and centrifuge.[7]
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentrations of the compound.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[7]
-
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the described in vitro ADME assays.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminothiazole Derivatives and Dasatinib in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-aminothiazole derivatives and the multi-kinase inhibitor dasatinib. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their anticancer activities, mechanisms of action, and the experimental methodologies used for their evaluation.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved anticancer drug dasatinib. This guide delves into a comparative analysis of various 2-aminothiazole derivatives against dasatinib, a potent inhibitor of multiple tyrosine kinases.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of selected 2-aminothiazole derivatives and dasatinib against various cancer cell lines and key protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: In Vitro Anticancer Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| 2-Aminothiazole Derivatives | ||
| Compound 21 | K562 (Leukemia) | 16.3 µM[1] |
| MCF-7 (Breast Cancer) | 20.2 µM[1] | |
| HT-29 (Colon Cancer) | 21.6 µM[1] | |
| MDA-MB-231 (Breast Cancer) | Inactive[1] | |
| TH-39 | K562 (Leukemia) | 0.78 µM[2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[1] |
| SHG-44 (Glioma) | 4.03 µM[1] | |
| Dasatinib | ||
| K562 (Leukemia) | 1 nM[3] | |
| Lox-IMVI (Melanoma) | 35.4 nM[4] | |
| HT144 (Melanoma) | >1 µM (40% inhibition at 1µM)[4] | |
| Malme-3M (Melanoma) | >1 µM (30% inhibition at 1µM)[4] | |
| K562 (Leukemia) | 11.08 µM[1] | |
| MCF-7 (Breast Cancer) | < 1 µM[1] | |
| HT-29 (Colon Cancer) | < 1 µM[1] | |
| MDA-MB-231 (Breast Cancer) | < 1 µM[1] |
Table 2: In Vitro Kinase Inhibitory Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib
| Compound/Derivative | Target Kinase | IC50 Value |
| 2-Aminothiazole Derivatives | ||
| Aminoimidazole Derivative 2 | Src | 220 nM[5] |
| Fyn | 689 nM[5] | |
| Lyn | 1300 nM[5] | |
| Yes | 167 nM[5] | |
| Aminoimidazole Derivative 4g, 4j, 4k | Src | 40 nM[5] |
| Dasatinib | ||
| Bcr-Abl | <1 nM[6][7][8] | |
| Src | 0.5 nM[9], 0.8 nM[10] | |
| c-Kit | 79 nM[10] | |
| Lck | <1.1 nM | |
| Fyn | <1.1 nM | |
| Yes | <1.1 nM |
Signaling Pathway Inhibition
2-Aminothiazole Derivatives: The anticancer activity of many 2-aminothiazole derivatives stems from their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are crucial executioners of apoptosis. Furthermore, these compounds can halt cell proliferation by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M.
Dasatinib: As a multi-kinase inhibitor, dasatinib exerts its effects by blocking the activity of several key signaling proteins involved in cancer cell proliferation and survival. Its primary targets include the Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), and the Src family kinases. By inhibiting these kinases, dasatinib effectively shuts down multiple downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K/AKT pathways, leading to the induction of apoptosis in malignant cells.[6][11]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Cross-Validating 2-Aminothiazole Docking Studies with Experimental Data
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount in modern drug discovery. This guide provides a comparative analysis of molecular docking studies of 2-aminothiazole derivatives with their corresponding experimental validation, offering insights into the predictive power of in silico techniques and the indispensable role of empirical testing.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these molecules to their protein targets. However, the reliability of docking simulations must be rigorously assessed through experimental validation. This guide delves into published studies that have successfully cross-validated their docking results for 2-aminothiazole derivatives with experimental data, providing a framework for evaluating the synergy between computational predictions and real-world biological activity.
Performance Comparison: Docking Scores vs. Experimental Bioactivity
The following tables summarize the quantitative data from various studies, juxtaposing computational docking scores with experimentally determined biological activities such as minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50). This direct comparison allows for an objective assessment of how well the in silico predictions correlate with the observed biological effects.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental Activity | Bioassay | Reference |
| Antioxidant Activity | |||||
| Compound 3a | Oxidoreductase (2CDU) | - | Highest Inhibition | Antioxidant Assay | [1][2] |
| Compound 3d | Oxidoreductase (2CDU) | Stronger Binding Affinity | - | Antioxidant Assay | [1][2] |
| Antimicrobial Activity | |||||
| Derivative Series | Bacillus cereus protein | up to -8.7 | MIC: 6.25 µg/mL (for specific compounds) | Broth Dilution | [3] |
| Derivative Series | Candida albicans protein | up to -8.2 | MIC: 6.25 µg/mL (for specific compounds) | Broth Dilution | [3] |
| Compound 2b | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | Zone of Inhibition: 21.0 mm (C. glabrata) | Agar Well Diffusion | [3] |
| Lead Compound Analogue | S. aureus & E. coli targets | -7.98 | Moderate Inhibition | Agar Well Diffusion | [4] |
| Anticancer Activity | |||||
| Compound 1a | Aurora Kinase (1MQ4) | -9.67 | - | (Proposed for future experimental research) | [5][6] |
| S3c | Multiple Protein Targets | Significant Binding Affinity | IC50: 15.57 µM (A2780), 11.52 µM (A2780CISR) | Cytotoxicity Assay | [7] |
| S5b | Multiple Protein Targets | Significant Binding Affinity | Promising Inhibition in cisplatin-resistant cells | Cytotoxicity Assay | [7] |
| S6c | Multiple Protein Targets | Significant Binding Affinity | Promising Inhibition in cisplatin-resistant cells | Cytotoxicity Assay | [7] |
| Kinase Inhibition | |||||
| Inhibitor Series | Cyclin-Dependent Kinase 5 (CDK5) | - | Consistent with experimental rank | Binding Free Energy Analysis | [8] |
Experimental and Computational Protocols
A critical aspect of cross-validation is the meticulous application of both experimental and computational methodologies. The following provides an overview of the typical protocols employed in the cited studies.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the 2-aminothiazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.
-
Docking Simulation: Software such as AutoDock is commonly used for molecular docking.[5][6] A grid box is defined around the active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol.
Antimicrobial Activity Assays
-
Serial Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[3] A serial dilution of the compounds is prepared in a liquid growth medium in microtiter plates. A standardized suspension of the target microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Agar Well Diffusion: This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[4] An agar plate is uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.
Anticancer Activity Assays
-
Cytotoxicity Assays (e.g., MTT Assay): These assays are used to determine the concentration of a compound that is required to inhibit the growth of cancer cells by 50% (IC50).[7] Cancer cell lines are seeded in microtiter plates and treated with various concentrations of the test compounds. After an incubation period, a reagent such as MTT is added, which is converted into a colored formazan product by viable cells. The absorbance of the formazan is measured, which is proportional to the number of viable cells.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating computational docking studies with experimental data, a fundamental process in modern drug discovery.
Caption: Workflow for Cross-Validating Docking and Experiments.
This comprehensive approach, integrating predictive computational models with robust experimental validation, is essential for accelerating the discovery and development of novel 2-aminothiazole-based therapeutics. The presented data and methodologies serve as a valuable resource for researchers aiming to leverage this synergistic strategy in their own drug discovery endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Cytotoxicity in Cancer Drug Discovery
The development of novel anticancer agents hinges on a critical principle: selective cytotoxicity. Ideally, a therapeutic compound should effectively eliminate cancer cells while inflicting minimal damage to healthy, normal cells. This selectivity is paramount to reducing the severe side effects often associated with traditional chemotherapy.[1][2][3] In vitro assays comparing the cytotoxic effects of a compound on cancerous versus non-cancerous cell lines are a foundational step in identifying promising drug candidates.
This guide provides a comparative overview of the cytotoxicity of two prenylated flavonoids—Xanthohumol and its synthetic aurone derivative—against a panel of human cancer cell lines and two normal cell lines. For context, their performance is compared to Cisplatin, a widely used but non-selective chemotherapeutic drug.
Comparative Cytotoxicity Data: Flavonoids vs. Cisplatin
The efficacy and selectivity of a compound are often quantified by its half-maximal inhibitory concentration (IC50) and its Selectivity Index (SI). The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. The SI is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line. An SI value greater than 1.0 indicates that the compound is more toxic to cancer cells than to normal cells.[1][2]
The following table summarizes the IC50 values (in µM) for Xanthohumol, its aurone derivative, and Cisplatin across multiple cell lines. It also presents the Selectivity Index (SI) calculated against the normal human lung microvascular endothelial cells (HLMEC).
| Cell Line | Cell Type | Xanthohumol (IC50 µM) | Aurone Derivative (IC50 µM) | Cisplatin (IC50 µM) | Selectivity Index (SI) vs. HLMEC |
| Xanthohumol | |||||
| HLMEC | Normal Lung Endothelial | 23.33 | 28.44 | 12.42 | - |
| BALB/3T3 | Normal Mouse Fibroblast | 22.25 | 26.89 | 11.12 | - |
| MCF-7 | Breast Cancer | 5.39 | 6.07 | 10.33 | 4.33 |
| T47D | Breast Cancer | 4.99 | 4.99 | 10.29 | 4.67 |
| LoVo | Colon Cancer | 4.51 | 4.76 | 11.01 | 5.17 |
| LoVo/Dx | Doxorubicin-Resistant Colon Cancer | 4.01 | 4.01 | 11.23 | 5.82 |
| MV-4-11 | Leukemia | 8.07 | 7.45 | 1.10 | 2.89 |
| A549 | Lung Cancer | 12.01 | 12.33 | 11.15 | 1.94 |
| PC-3 | Prostate Cancer | 10.11 | 11.54 | 9.89 | 2.31 |
Data is representative of findings presented in studies on prenylated flavonoids.[1][2][3] The aurone derivative consistently shows a higher selectivity index across most cancer cell lines compared to both Xanthohumol and, most notably, Cisplatin, which demonstrates poor selectivity (SI ≈ 1). This highlights the potential of modifying natural flavonoids to enhance their cancer-specific cytotoxicity.
Experimental Protocols
The data presented above is typically generated using a colorimetric cell viability assay, such as the MTT assay. This method assesses the metabolic activity of cells as an indicator of cell viability.
MTT Cell Viability Assay Protocol
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in both cancer and normal cell lines.
Materials:
-
Cell Lines (e.g., MCF-7, HLMEC)
-
Complete Culture Medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compounds (e.g., Xanthohumol, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO, if used) and a "no-treatment" control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]
-
Use a reference wavelength of >650 nm if desired to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Experimental Workflow for Comparative Cytotoxicity
The following diagram illustrates the standard workflow for assessing the selective cytotoxicity of a test compound.
Caption: Workflow for In Vitro Selective Cytotoxicity Screening.
Signaling Pathway of Xanthohumol-Induced Apoptosis
Xanthohumol has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways. One established mechanism involves the inhibition of pro-survival signals like NF-κB and the activation of tumor suppressor pathways like p53.[7]
Caption: Xanthohumol's dual action on cell survival and death pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Oral Bioavailability of 2-Aminothiazole Derivatives: A Comparative Guide Based on Lipinski's Rule of Five
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] For these molecules to be developed into effective oral therapeutics, a critical understanding of their oral bioavailability is paramount. Lipinski's rule of five serves as a foundational filtering tool in early-stage drug discovery to assess the "drug-likeness" and predict the oral absorption of a compound.[4] This guide provides a comparative analysis of various 2-aminothiazole derivatives, evaluating their potential for oral bioavailability using Lipinski's parameters.
Unveiling "Drug-Likeness": Lipinski's Rule of Five
Formulated by Christopher A. Lipinski, the rule of five is an empirically derived set of guidelines used to predict the oral bioavailability of a chemical compound.[4] The rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This measures the lipophilicity of a compound. An optimal balance between hydrophilicity and lipophilicity is crucial for both dissolution in the gastrointestinal fluids and permeation across lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Compounds that adhere to these guidelines are considered to have a higher probability of being orally bioavailable.
Comparative Analysis of 2-Aminothiazole Derivatives
The following table summarizes the calculated Lipinski's rule of five parameters for a selection of 2-aminothiazole derivatives, providing a snapshot of their potential for oral administration. Many of these derivatives exhibit favorable physicochemical properties, adhering to Lipinski's criteria and suggesting good "drug-likeness".[5][6]
| Compound ID | Molecular Weight (MW) | cLogP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Lipinski's Violations |
| Derivative 1 | 100.15 | 0.61 | 2 | 1 | 0 |
| Derivative 2 | 147.59 | -0.06 | 3 | 0 | 0 |
| Derivative 6 | 209.23 | 0.78 | 6 | 1 | 0 |
| Derivative 7 | 210.22 | -0.65 | 7 | 2 | 0 |
| Derivative 8 | 207.26 | 3.00 | 5 | 0 | 0 |
| Derivative 9 | 188.25 | 2.66 | 2 | 0 | 0 |
| Derivative 10 | 222.70 | 3.26 | 2 | 0 | 0 |
| Derivative 6a | 259.00 | - | - | - | - |
| Derivative 6b | 327.00 | - | - | - | - |
| Derivative 6c | 440.00 | - | - | - | - |
| Derivative 6i | 329.00 | - | - | - | - |
| Derivative 6j | 440.00 | - | - | - | - |
| Derivative 6k | - | - | - | - | - |
| Sulfonamide 1 | 271.02 | - | - | - | - |
| Sulfonamide 8 | 318.92 | - | - | - | - |
Note: Data for some compounds was incomplete in the cited literature. The presented data is compiled from various sources for comparative purposes.[5][7]
Experimental Protocols for Assessing Oral Bioavailability
While in silico predictions using Lipinski's rule provide a valuable initial screening, experimental validation is crucial. The following are detailed methodologies for key experiments used to determine the oral bioavailability of 2-aminothiazole derivatives.
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for determining the pharmacokinetic profile and absolute bioavailability of a 2-aminothiazole derivative in a rat model.[8][9]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They should be fasted overnight before dosing.
2. Dosing and Administration:
-
Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) of the test compound, dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300), is administered via the tail vein to a group of rats. This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) of the test compound, formulated in an appropriate vehicle (e.g., PEG400:Labrasol), is administered by oral gavage to a separate group of rats.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) are calculated using non-compartmental analysis software.
-
Absolute Oral Bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
In Vitro Permeability Assay using Caco-2 Cells
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict drug absorption.[10][11][12][13][14]
1. Cell Culture:
-
Caco-2 cells are seeded on semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
The test compound (typically at a concentration of 10 µM) is added to the apical (donor) side of the Caco-2 cell monolayer.
-
Samples are collected from the basolateral (receiver) side at specific time points (e.g., 30, 60, 90, and 120 minutes).
-
To assess active efflux, a bidirectional assay is performed by adding the compound to the basolateral side and sampling from the apical side.
3. Sample Analysis:
-
The concentration of the test compound in the collected samples is determined by LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as the ratio of Papp (basolateral to apical) to Papp (apical to basolateral). An ER greater than 2 suggests the involvement of active efflux transporters.
Visualizing the Evaluation Workflow and Chemical Space
To better illustrate the process of evaluating oral bioavailability and the chemical properties of the studied compounds, the following diagrams are provided.
Caption: Evaluation workflow for oral bioavailability.
Caption: Lipinski's rule chemical space visualization.
Conclusion
Lipinski's rule of five provides a valuable framework for the initial assessment of the oral bioavailability of 2-aminothiazole derivatives. The in silico data presented, combined with the detailed experimental protocols for in vivo and in vitro validation, offers a comprehensive guide for researchers in the field of drug discovery. By systematically evaluating these parameters, scientists can prioritize and optimize lead compounds, increasing the likelihood of developing orally active drugs with favorable pharmacokinetic profiles. The continued exploration of the chemical space of 2-aminothiazole derivatives, guided by these principles, holds significant promise for the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. proteiniq.io [proteiniq.io]
- 5. arabjchem.org [arabjchem.org]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Safety Operating Guide
Proper Disposal of 2-Amino-1,3-thiazole-5-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-1,3-thiazole-5-carboxamide.
This compound is recognized as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects[3]. Adherence to the following procedures is crucial to mitigate these risks.
Immediate Safety and Spill Response
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection[2][3]. In case of dust formation, a suitable respirator should be used[4].
In the event of a spill, the primary objective is to prevent dust formation. The spilled material should be carefully swept up and shoveled into a suitable, closed container for disposal[2][4]. It is imperative to prevent the chemical from entering drains to avoid environmental contamination[4][5].
Quantitative Hazard Data
| Hazard Classification | Category | GHS Code | Source |
| Acute toxicity, oral | 4 | H302 | [1] |
| Skin corrosion/irritation | 2 | H315 | [1][2][3] |
| Serious eye damage/eye irritation | 2A | H319 | [1][2][3] |
| Specific target organ toxicity, single exposure | 3 (Respiratory tract irritation) | H335 | [1][3] |
| Hazardous to the aquatic environment, short-term (acute) | 1 | H400 | [3] |
| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410 | [3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service[4]. The following steps outline the process for both unused product and contaminated materials.
1. Segregation and Collection:
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
-
Contaminated materials, such as personal protective equipment (PPE), filter paper, and spill cleanup materials, should also be collected in a separate, clearly labeled, sealed container. Dispose of contaminated packaging as you would the unused product[4].
2. Storage:
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
3. Arrange for Professional Disposal:
-
Contact a licensed and certified chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.
4. Incineration:
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[4]. This ensures the complete destruction of the compound in an environmentally sound manner.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
